molecular formula C8H10INO B2447894 3-(Dimethylamino)-4-iodophenol CAS No. 1243344-64-0

3-(Dimethylamino)-4-iodophenol

Cat. No.: B2447894
CAS No.: 1243344-64-0
M. Wt: 263.078
InChI Key: VUYOYKYVVWZVMQ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-iodophenol is a useful research compound. Its molecular formula is C8H10INO and its molecular weight is 263.078. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)-4-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-10(2)8-5-6(11)3-4-7(8)9/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYOYKYVVWZVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Dimethylamino)-4-iodophenol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction to a Niche Phenolic Compound

3-(Dimethylamino)-4-iodophenol is a substituted aromatic compound featuring a phenol backbone with both a dimethylamino group and an iodine atom. Its unique trifunctional nature—a hydroxyl group, a tertiary amine, and an aryl iodide—suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of complex molecules for pharmaceutical and materials science applications. This guide provides a comprehensive overview of its chemical properties, structure, and potential synthetic pathways, compiled for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The fundamental architecture of this compound is a benzene ring substituted at positions 1, 3, and 4. The hydroxyl group at position 1 defines it as a phenol. A dimethylamino group is situated at position 3, and an iodine atom is at position 4.

Key Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 1243344-64-0[1]
Molecular Formula C₈H₁₀INO[1]
Molecular Weight 263.08 g/mol [1]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Structure of this compound

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from chemical suppliers, several key properties can be summarized. It is important to note that some of the following data are predicted and should be confirmed experimentally.

PropertyValueSource
Boiling Point 322.1 ± 32.0 °C (Predicted)[1]
Density 1.778 ± 0.06 g/cm³ (Predicted)[1]
pKa 9.45 ± 0.18 (Predicted)
Storage Temperature 2-8°C, protect from light

Synthesis and Reactivity

Synthesis of the Precursor: 3-(Dimethylamino)phenol

The starting material, 3-(dimethylamino)phenol, is commercially available. For researchers opting to synthesize it, a common method involves the reductive amination of 3-aminophenol.

Step-by-Step Protocol for 3-(Dimethylamino)phenol Synthesis (Illustrative):

  • Dissolution: Dissolve 3-aminophenol in a suitable solvent, such as methanol.

  • Reaction with Formaldehyde: Add an aqueous solution of formaldehyde to the reaction mixture.

  • Reduction: Introduce a reducing agent, such as sodium borohydride, portion-wise while maintaining a low temperature (e.g., 0°C).

  • Work-up: After the reaction is complete, quench any remaining reducing agent with water.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography.

Proposed Iodination of 3-(Dimethylamino)phenol

The introduction of an iodine atom onto the phenol ring can be achieved through electrophilic aromatic substitution. The hydroxyl and dimethylamino groups are both activating and ortho-, para-directing. Given that the para position to the hydroxyl group is occupied by the dimethylamino group, and the position para to the dimethylamino group is occupied by the hydroxyl group, the iodination is expected to occur at one of the ortho positions. The position ortho to the hydroxyl group and meta to the dimethylamino group (position 2 or 6) or the position ortho to the dimethylamino group and meta to the hydroxyl group (position 4) are the most likely sites for iodination. The steric hindrance from the adjacent dimethylamino group might influence the regioselectivity.

Proposed Iodination Protocol:

A common method for the iodination of activated aromatic rings is the use of an iodine source in the presence of a mild oxidizing agent or a base.

  • Dissolution: Dissolve 3-(dimethylamino)phenol in a suitable solvent (e.g., methanol, ethanol, or a chlorinated solvent).

  • Addition of Reagents: Add a source of iodine, such as molecular iodine (I₂) or N-iodosuccinimide (NIS). The reaction may be facilitated by the addition of a base (e.g., sodium bicarbonate) or a mild oxidizing agent.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any excess iodine with a solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product into an organic solvent, wash with water and brine, dry, and concentrate. The final product would likely require purification by column chromatography to isolate the desired this compound isomer.

synthesis_workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis 3-Aminophenol 3-Aminophenol 3-(Dimethylamino)phenol 3-(Dimethylamino)phenol 3-Aminophenol->3-(Dimethylamino)phenol Reductive Amination (e.g., HCHO, NaBH4) This compound This compound 3-(Dimethylamino)phenol->this compound Electrophilic Iodination (e.g., I2 or NIS) Purification Purification This compound->Purification Column Chromatography

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Development and Research

While specific applications of this compound are not well-documented, its structural motifs suggest several areas of potential utility in drug discovery and medicinal chemistry.

  • Scaffold for Kinase Inhibitors: The aminophenol core is present in numerous kinase inhibitors. The iodine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents to explore the chemical space around a biological target.

  • Precursor for Radiopharmaceuticals: The presence of iodine allows for the potential development of radiolabeled analogues for use in molecular imaging (e.g., SPECT or PET, with appropriate radioisotopes of iodine).

  • Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it could serve as a fragment for screening against various biological targets.

Safety and Handling

Based on the available safety data for this compound and related chemicals, the following precautions should be observed:

  • Hazard Statements: The compound is predicted to be harmful if swallowed.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a cool, dry, and well-ventilated area, protected from light.

Conclusion

This compound represents a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data remains scarce, its structural features suggest a range of possible applications, from the development of novel therapeutics to its use as a versatile research chemical. Further investigation into its synthesis, characterization, and reactivity is warranted to fully unlock its potential.

References

Spectral Characterization of 3-(Dimethylamino)-4-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectral data for 3-(Dimethylamino)-4-iodophenol (CAS: 1243344-64-0), a substituted phenol derivative with potential applications in organic synthesis and drug development.[1][2] The elucidation of its molecular structure through modern spectroscopic techniques is paramount for its unambiguous identification and quality control. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established principles and spectral data from analogous structures. The methodologies for acquiring such data are also presented, offering a framework for experimental validation.

Molecular Structure and Properties

This compound possesses a phenol ring substituted with a dimethylamino group at position 3 and an iodine atom at position 4. This substitution pattern influences the electronic environment of the molecule, which is reflected in its spectral characteristics.

Molecular Formula: C₈H₁₀INO[1][2]

Molecular Weight: 263.08 g/mol [2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to provide single lines for each unique carbon atom.[5] A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[5]

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.[6]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound would exhibit signals corresponding to the aromatic protons and the methyl protons of the dimethylamino group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H6.5 - 7.5Multiplet3H
-N(CH₃)₂~2.9Singlet6H
-OHBroad singlet1H

Interpretation:

  • Aromatic Protons: The protons on the aromatic ring are expected to appear in the range of 6.5-7.5 ppm. Their exact chemical shifts and splitting patterns will depend on the electronic effects of the hydroxyl, dimethylamino, and iodo substituents.

  • Dimethylamino Protons: The six equivalent protons of the two methyl groups attached to the nitrogen atom are expected to appear as a sharp singlet around 2.9 ppm. This is consistent with the ¹H NMR data for 3-Dimethylaminophenol.[7]

  • Hydroxyl Proton: The phenolic hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for the eight carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-OH (ipso-carbon)150 - 160
C-I (ipso-carbon)80 - 90
C-N145 - 155
Aromatic C-H110 - 130
-N(CH₃)₂~40

Interpretation:

  • ipso-Carbons: The carbon atom attached to the hydroxyl group (C-OH) is expected to be significantly deshielded and appear at a high chemical shift (150-160 ppm).[5] Conversely, the carbon bearing the iodine atom (C-I) will be shielded due to the "heavy atom effect" and is predicted to be in the 80-90 ppm range.

  • Aromatic Carbons: The remaining aromatic carbons will resonate in the typical aromatic region of 110-130 ppm.

  • Dimethylamino Carbons: The two equivalent methyl carbons of the dimethylamino group are expected to appear at approximately 40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

Objective: To obtain the infrared spectrum of this compound.

Methodology:

  • Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded, and the background is automatically subtracted. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (phenolic)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-N stretch (aromatic amine)1250 - 1350Strong
C-O stretch (phenol)1180 - 1260Strong
C-I stretch500 - 600Weak to Medium

Interpretation:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches from the dimethylamino group should appear between 2850 and 3000 cm⁻¹.

  • C=C and C-N Stretches: The aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region. A strong band for the C-N stretch of the aromatic amine is expected around 1250-1350 cm⁻¹.

  • C-O and C-I Stretches: The C-O stretching of the phenol will likely be observed as a strong band in the 1180-1260 cm⁻¹ range. The C-I stretching vibration is expected at a lower frequency, typically in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To obtain the mass spectrum of this compound.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically results in extensive fragmentation.[8] For a less energetic ionization that preserves the molecular ion, techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectral Data

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 263, corresponding to the molecular weight of this compound.

Major Fragmentation Pathways:

  • Loss of a methyl radical (•CH₃): A fragment ion at m/z 248 is expected due to the loss of a methyl group from the dimethylamino moiety.

  • Loss of iodine radical (•I): A fragment at m/z 136 could be observed due to the cleavage of the C-I bond.

  • Loss of dimethylamino group: Fragmentation could also lead to the loss of the dimethylamino group.

Plausible Mass Spectral Fragmentation Pathway M [M]⁺˙ m/z = 263 M_minus_CH3 [M - CH₃]⁺ m/z = 248 M->M_minus_CH3 - •CH₃ M_minus_I [M - I]⁺ m/z = 136 M->M_minus_I - •I

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the NMR, IR, and Mass spectral data for this compound. The presented experimental protocols offer a standardized approach for the acquisition of this data. While the spectral data herein is predicted based on established principles and analogous compounds, it serves as a robust framework for researchers in the synthesis, identification, and application of this compound. Experimental verification of these predictions is highly recommended for definitive structural confirmation.

References

An In-Depth Technical Guide to the Solubility Profile of 3-(Dimethylamino)-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in both biological and manufacturing contexts. This guide provides a comprehensive technical overview of the solubility profile of 3-(Dimethylamino)-4-iodophenol (CAS No. 1243344-64-0). We will explore its fundamental physicochemical properties, provide a theoretical framework for its solubility based on its molecular structure, and present a detailed, field-proven protocol for its experimental determination. The narrative synthesizes chemical principles with practical application, offering researchers, scientists, and drug development professionals the necessary insights to effectively handle, formulate, and utilize this compound.

Introduction: The Significance of Solubility

This compound is a substituted phenol derivative with potential applications as a building block in organic synthesis and pharmaceutical development. Understanding its solubility is not merely an academic exercise; it is a cornerstone for successful process development, formulation design, and achieving desired therapeutic outcomes. Poor solubility can lead to significant challenges, including low bioavailability, difficulties in purification, and inconsistent manufacturing processes[1]. This guide aims to elucidate the solubility characteristics of this compound by examining its intrinsic properties and its interactions with a variety of common laboratory and industrial solvents.

Physicochemical Properties of this compound

A molecule's solubility is dictated by its physical and chemical properties. For this compound, the key attributes are summarized below. Although specific experimental data for some properties are not widely published, reliable predictions based on its structure provide valuable guidance.

PropertyValue (Predicted or Known)SourceSignificance for Solubility
CAS Number 1243344-64-0[2][3][4]Unique identifier for the compound.
Molecular Formula C₈H₁₀INO[2][3]Indicates the elemental composition.
Molecular Weight 263.08 g/mol [2][3]Influences molar concentration calculations.
Predicted pKa 9.45 ± 0.18 (Phenolic -OH)[3]The phenolic group is weakly acidic. At pH values above its pKa, it will deprotonate to form a more water-soluble phenoxide ion.
Predicted Boiling Point 322.1 ± 32.0 °C[3]Indicates low volatility under standard conditions.
Predicted Density 1.778 ± 0.06 g/cm³[3]Useful for process calculations.
Storage Conditions 2-8°C, protect from light[2][3][4]Suggests potential for degradation, which could affect solubility measurements.

The structure of this compound contains three key functional groups that govern its solubility:

  • Phenolic Hydroxyl (-OH): A weakly acidic group capable of donating a hydrogen bond. It allows for solubility in polar protic solvents.

  • Tertiary Amine (-N(CH₃)₂): A weakly basic group capable of accepting a hydrogen bond. It can be protonated in acidic conditions, increasing aqueous solubility.

  • Iodo-Substituted Benzene Ring: A large, nonpolar aromatic ring that contributes to the molecule's lipophilicity, favoring solubility in organic solvents.

The interplay between the polar hydroxyl and amino groups and the nonpolar iodophenyl ring means the compound will exhibit amphiphilic characteristics, with solubility being highly dependent on the solvent's nature and the pH of aqueous media.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the foundation for predicting solubility. The polarity of both the solute and the solvent, along with specific interactions like hydrogen bonding, are paramount.

Impact of Solvent Polarity

Phenolic compounds are generally most soluble in organic solvents that are less polar than water[5]. The recovery and solubility of phenols are significantly influenced by the polarity of the solvent used[5][6][7].

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Methanol and ethanol are expected to be effective solvents for this compound due to their ability to interact with both the phenolic -OH and the dimethylamino group[7].

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are hydrogen bond acceptors and can solvate the phenolic proton. They are often excellent solvents for a wide range of organic molecules.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar iodophenyl ring suggests some solubility in these solvents, but the polar functional groups will limit it significantly.

The Critical Role of pH in Aqueous Solubility

As an ionizable compound, the aqueous solubility of this compound is highly pH-dependent[8][9]. The ionization state of a drug at different physiological pH levels is crucial for its solubility, absorption, and distribution[10].

  • In Acidic Conditions (pH < pKa of amine): The dimethylamino group will be protonated (-N⁺H(CH₃)₂), forming a cationic species. This charge will dramatically increase the molecule's affinity for water.

  • In Neutral Conditions: The molecule will be in its neutral, un-ionized form. Solubility will be at its lowest, driven primarily by the hydrogen bonding capacity of the polar groups.

  • In Basic Conditions (pH > pKa of phenol): The phenolic hydroxyl group will be deprotonated (-O⁻), forming an anionic phenoxide. This charge will also significantly enhance aqueous solubility[9].

This relationship is visually summarized in the diagram below.

References

Theoretical and computational studies of 3-(Dimethylamino)-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical and Computational Analysis of 3-(Dimethylamino)-4-iodophenol: A Roadmap from Quantum Mechanics to Drug Discovery Applications

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the characterization of this compound. While direct experimental literature on this specific molecule is sparse, this document serves as a roadmap for researchers by outlining a robust, integrated strategy that combines quantum chemical calculations with proposed experimental validation and in silico drug discovery applications. We detail the use of Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, and electronic properties. Furthermore, we propose a viable synthetic pathway and the corresponding spectroscopic characterization methods required for structural confirmation. Finally, we present a detailed protocol for molecular docking to assess its potential as a bioactive agent. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a thorough investigation of novel substituted phenols.

Introduction

Substituted phenols represent a cornerstone class of compounds in organic chemistry, pharmacology, and materials science. Their versatile chemical nature, governed by the interplay of the hydroxyl group with various ring substituents, makes them privileged scaffolds in drug design and valuable intermediates in chemical synthesis. The molecule of interest, this compound, presents a unique electronic profile. It features a potent electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing, heavy iodine atom (-I) on the same aromatic ring. This specific substitution pattern is expected to significantly influence its molecular geometry, reactivity, and potential for intermolecular interactions.

The objective of this guide is to present a cohesive, multi-faceted approach to thoroughly characterize this compound. By leveraging the predictive power of computational chemistry and outlining the necessary steps for experimental validation, we aim to provide a blueprint for exploring its fundamental properties and potential applications. This document bridges the gap between theoretical prediction and practical application, demonstrating how computational insights can guide and accelerate experimental research.

Part I: Computational Modeling & Theoretical Analysis

Quantum Chemical Calculations with Density Functional Theory (DFT)

Expertise & Rationale: Density Functional Theory (DFT) has become the preeminent computational tool for studying the electronic structure of medium-sized organic molecules. Its popularity stems from a favorable balance between computational cost and accuracy. For molecules like substituted phenols, DFT methods, particularly those employing hybrid functionals like B3LYP, have been shown to provide reliable predictions of geometries, vibrational frequencies, and electronic properties that are in excellent agreement with experimental data[1][2]. We select the B3LYP functional combined with a Pople-style basis set, 6-311++G(d,p), which includes diffuse functions (++) to accurately describe lone pairs and potential anionic character, and polarization functions (d,p) to account for the non-uniform distribution of electron density, crucial for a molecule with heteroatoms like oxygen, nitrogen, and iodine[1][3].

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

  • Input File Preparation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Calculation Setup: In a quantum chemistry package (e.g., Gaussian, ORCA), define the calculation using the B3LYP functional and the 6-311++G(d,p) basis set. The keywords Opt (for optimization) and Freq (for frequency calculation) are essential.

  • Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

  • Validation: Upon completion, verify that the optimization has converged to a true energy minimum by confirming the absence of imaginary frequencies in the output file. A single imaginary frequency would indicate a transition state, not a stable structure.

  • Analysis: Extract the optimized Cartesian coordinates to determine key bond lengths, bond angles, and dihedral angles. The calculated vibrational frequencies and their corresponding intensities can be used to simulate the theoretical infrared (IR) spectrum.

Data Presentation: Predicted Structural and Vibrational Data

Table 1: Predicted Geometrical Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Length C-I ~2.10 Å
Bond Length C-O ~1.37 Å
Bond Length O-H ~0.97 Å
Bond Length C-N ~1.39 Å
Bond Angle C-C-I ~120°
Bond Angle C-O-H ~109°

| Dihedral Angle | C-C-N-C | ~180° (for planarity) |

Table 2: Key Predicted Vibrational Frequencies and Assignments

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Experimental Range (cm⁻¹)
O-H Stretch Phenolic -OH ~3650 (sharp, gas phase) 3200-3600 (broad, condensed phase)
C-H Stretch Aromatic ~3100-3000 3100-3000
C-H Stretch Methyl (-CH₃) ~2950-2850 2975-2850
C=C Stretch Aromatic Ring ~1600-1450 1620-1450
C-N Stretch Aryl-Amine ~1350-1250 1360-1250
C-O Stretch Phenolic C-O ~1260-1180 1260-1180

| C-I Stretch | Aryl-Iodide | ~600-500 | 650-500 |

Electronic Properties and Chemical Reactivity

Expertise & Rationale: The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity[4]. A smaller gap suggests the molecule is more polarizable and reactive. Additionally, the Molecular Electrostatic Potential (MEP) surface provides a visual guide to the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule[4].

Protocol 2: FMO, MEP, and TD-DFT Analysis

  • FMO Analysis: Using the output from the optimized DFT calculation (the checkpoint file), visualize the HOMO and LUMO surfaces. The HOMO is expected to be localized on the electron-rich phenol and dimethylamino groups, while the LUMO may be distributed across the aromatic ring. Calculate the energy gap (ΔE = ELUMO - EHOMO).

  • MEP Surface Generation: Generate the MEP surface, mapping the electrostatic potential onto the electron density surface. Typically, red/yellow regions indicate negative potential (nucleophilic sites, e.g., the oxygen atom), while blue regions indicate positive potential (electrophilic sites).

  • UV-Vis Spectrum Simulation (TD-DFT): To predict the electronic absorption spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry. This will yield the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f), which indicate the intensity of the absorption bands[5].

Data Presentation: Predicted Electronic Properties

Table 3: Predicted Electronic Properties of this compound

Property Predicted Value Implication
EHOMO ~ -5.5 eV Electron-donating capability
ELUMO ~ -0.8 eV Electron-accepting capability
HOMO-LUMO Gap (ΔE) ~ 4.7 eV Chemical stability and reactivity
λmax 1 (TD-DFT) ~280 nm (f > 0.1) π → π* transition

| λmax 2 (TD-DFT) | ~320 nm (f > 0.1) | n → π* or charge-transfer transition |

Part II: Proposed Experimental Synthesis and Validation

Expertise & Rationale: Computational results, however robust, require experimental validation. A plausible synthesis is the first step. Given the starting material 3-(dimethylamino)phenol, direct iodination is a standard electrophilic aromatic substitution reaction. Iodine monochloride (ICl) or a combination of iodine and an oxidizing agent are effective reagents for this transformation. Subsequent characterization using a suite of spectroscopic techniques (FT-IR, NMR, UV-Vis) is non-negotiable for unambiguous structure confirmation. Comparing the experimental spectra with the computationally predicted spectra serves as a powerful validation of the theoretical model.

Proposed Synthesis Pathway

G cluster_0 Proposed Synthesis A 3-(Dimethylamino)phenol B This compound A->B Electrophilic Aromatic Substitution Reagents + I₂ / NaIO₃ (Iodinating Agent) In Acetic Acid/H₂O

Caption: Proposed synthesis of this compound.

Protocol 3: Laboratory Synthesis

  • Dissolution: In a round-bottom flask, dissolve 3-(dimethylamino)phenol in a mixture of glacial acetic acid and water.

  • Reagent Addition: Add elemental iodine (I₂) followed by the portion-wise addition of an oxidizing agent such as sodium periodate (NaIO₃) or nitric acid while stirring at room temperature. The hydroxyl and dimethylamino groups are strongly activating and ortho-, para-directing; since the para position is open, it is the most likely site of substitution.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding a solution of sodium thiosulfate to remove excess iodine. Neutralize the mixture with a base (e.g., NaHCO₃).

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

Protocol 4: Structural Confirmation

  • FT-IR Spectroscopy: Acquire the spectrum of the purified product. Confirm the presence of a broad O-H stretch (~3200-3600 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and C-N/C-O stretches (~1350-1180 cm⁻¹). Compare these peaks to the predicted values in Table 2.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: Expect to see a singlet for the phenolic -OH, a singlet for the six protons of the -N(CH₃)₂ group (~3.0 ppm)[6], and distinct signals for the three aromatic protons, whose splitting patterns will confirm the 1,2,4-substitution pattern.

    • ¹³C NMR: Expect signals for the two methyl carbons, and six distinct signals for the aromatic carbons, including the carbon attached to iodine (which will be shifted upfield).

  • UV-Vis Spectroscopy: Dissolve the sample in a solvent like ethanol or methanol and record the absorption spectrum. Compare the experimental λmax values with the TD-DFT predictions from Table 3.

Part III: In Silico Screening for Drug Discovery

Expertise & Rationale: Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a small molecule within the active site of a target protein[7][8]. This method is instrumental in the early stages of drug discovery for virtual screening and lead optimization. Phenolic compounds are known to exhibit a wide range of biological activities, including anti-inflammatory effects through the inhibition of enzymes like Phospholipase A2 (PLA2)[9]. A docking study can provide valuable, albeit preliminary, insights into the potential of this compound as an enzyme inhibitor.

G cluster_workflow Molecular Docking Workflow PDB 1. Obtain Protein Structure (e.g., Phospholipase A2 from PDB) PrepP 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepP Dock 4. Perform Docking (e.g., AutoDock Vina) PrepP->Dock Ligand 3. Prepare Ligand (DFT-optimized structure) Ligand->Dock Analyze 5. Analyze Results (Binding Energy & Pose) Dock->Analyze

Caption: A generalized workflow for molecular docking studies.

Protocol 5: Molecular Docking Case Study with Phospholipase A2 (PLA2)

  • Target Preparation: Download the crystal structure of a relevant protein target, for example, human PLA2, from the Protein Data Bank (PDB). Using software like AutoDock Tools or Chimera, remove water molecules and co-crystallized ligands, add polar hydrogens, and assign atomic charges.

  • Ligand Preparation: Use the DFT-optimized, energy-minimized structure of this compound as the input ligand file. Define rotatable bonds.

  • Grid Box Definition: Define the docking search space (the "grid box") around the known active site of the enzyme. The dimensions should be large enough to accommodate the ligand in various orientations.

  • Docking Simulation: Use a docking program like AutoDock Vina to perform the simulation. The program will systematically explore different conformations of the ligand within the active site and score them based on a force field.

  • Results Analysis:

    • Binding Affinity: Analyze the output, focusing on the binding energy (reported in kcal/mol) of the top-ranked pose. More negative values suggest stronger binding.

    • Interaction Visualization: Visualize the best binding pose in a molecular viewer. Identify key intermolecular interactions, such as hydrogen bonds (e.g., with the phenolic -OH), hydrophobic interactions, or halogen bonds (with the iodine atom), between the ligand and amino acid residues in the active site.

Data Presentation: Hypothetical Docking Results

Table 4: Hypothetical Docking Results for this compound with PLA2

Parameter Value/Residues
Binding Affinity -7.5 kcal/mol
Hydrogen Bonds His48, Asp49
Halogen Bond Gly30

| Hydrophobic Interactions | Leu2, Phe5 |

Conclusion

This guide has detailed a comprehensive, first-principles approach to the study of this compound. By integrating the predictive power of DFT and TD-DFT calculations with established protocols for chemical synthesis, spectroscopic validation, and in silico biological screening, we have constructed a complete research framework. The theoretical results predict a stable molecule with distinct spectroscopic signatures and a reactive profile shaped by its unique combination of electron-donating and electron-withdrawing substituents. The outlined molecular docking protocol provides a clear path to exploring its potential as a bioactive agent. This integrated strategy serves as a robust and efficient model for the characterization and evaluation of novel chemical entities, accelerating the journey from molecular concept to potential application.

References

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activities of Substituted Iodophenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Substituted iodophenols, a versatile class of halogenated organic compounds, are emerging from the periphery of chemical synthesis to the forefront of biomedical research. Their unique physicochemical properties, imparted by the presence and positioning of iodine atoms and other substituents on the phenolic ring, grant them a diverse spectrum of biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the synthesis, mechanisms of action, and potential therapeutic applications of these compounds. We will delve into their potent antimicrobial, anticancer, antioxidant, and enzyme-inhibiting properties, supported by detailed experimental protocols, mechanistic diagrams, and a thorough analysis of structure-activity relationships. This document serves as a foundational resource for harnessing the untapped potential of substituted iodophenols in modern drug discovery.

Introduction: The Iodophenol Scaffold

Phenolic compounds are a cornerstone of medicinal chemistry, renowned for their wide-ranging biological effects.[1] The strategic introduction of iodine atoms onto the phenol ring—a process known as iodination—dramatically alters the molecule's electronic distribution, lipophilicity, and steric profile.[2] This modification can enhance existing biological activities or introduce entirely new ones. Iodophenols are organoiodide derivatives of phenol, with one or more covalently bonded iodine atoms.[3] The 19 possible positional isomers, from mono- to pentaiodophenol, offer a vast chemical space for exploration.[3] This guide will illuminate the significant therapeutic potential locked within this chemical class.

Synthesis of Substituted Iodophenols: An Overview

The primary method for synthesizing iodophenols is through the electrophilic aromatic substitution of phenol.[4] The hydroxyl group of the phenol ring is an activating, ortho/para-directing group, meaning that incoming electrophiles (like an iodine cation) will preferentially add to the positions adjacent (ortho) or opposite (para) to the hydroxyl group.[4][5] The extent and selectivity of iodination can be controlled by stoichiometry and reaction conditions.[4][6]

General Experimental Protocol: Iodination of Phenol using Iodine and Hydrogen Peroxide

This protocol describes a common and environmentally conscious method for the synthesis of iodophenols in an aqueous medium.[6]

Materials:

  • Phenol (or substituted phenol derivative)

  • Iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • Sodium thiosulfate (Na₂S₂O₃) solution (for quenching)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting phenol (1 equivalent) in deionized water.

  • Reagent Addition: Add solid iodine (1.0-2.5 equivalents, depending on the desired degree of iodination) to the stirring solution.

  • Initiation: Slowly add hydrogen peroxide (2-4 equivalents) dropwise to the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) to improve yields for certain substrates.[6] The H₂O₂ acts as an oxidizing agent to generate the electrophilic iodine species.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Quenching: Upon completion, cool the reaction mixture to room temperature and quench any remaining iodine by adding a saturated solution of sodium thiosulfate until the characteristic brown color of iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic products with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired substituted iodophenol.[4]

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.[7]

Logical Causality in Synthesis:

The choice of an aqueous system with hydrogen peroxide is driven by principles of green chemistry, avoiding harsh organic solvents and reagents. The dropwise addition of H₂O₂ is critical; a rapid addition can lead to uncontrolled reaction rates and the formation of undesired di- and tri-iodinated impurities.[4] The final purification step is essential as the ortho/para directing nature of the hydroxyl group often leads to a mixture of isomers.

Key Biological Activities and Mechanisms of Action

Antimicrobial and Antibiofilm Activity

A pressing global health crisis is the rise of antimicrobial resistance, which compromises the treatment of infectious diseases.[2] Halogenated phenols, particularly iodophenols, have demonstrated significant promise in combating resistant pathogens.

Mechanism of Action: The antimicrobial efficacy of iodophenols is multifaceted. Iodine itself is a potent antimicrobial agent due to its strong oxidizing ability.[8] In substituted iodophenols, this effect is amplified and targeted. For instance, 2,4,6-triiodophenol (2,4,6-TIP) has been identified as a highly effective agent against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[2] Its mechanism extends beyond simple bactericidal action; it acts as a potent inhibitor of biofilm formation.[2] Transcriptomic analysis has revealed that 2,4,6-TIP significantly suppresses the expression of RNAIII, a key regulatory molecule in the S. aureus quorum-sensing system that controls the production of virulence factors and biofilm development.[2] This targeted disruption of bacterial communication and virulence represents a sophisticated antimicrobial strategy.

Diagram 1: Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Data Analysis P1 Bacterial Strain Revival (e.g., S. aureus) P2 Inoculum Preparation (Adjust to 0.5 McFarland) P1->P2 P3 Serial Dilution of Iodophenol Compound P2->P3 A1 Inoculate 96-well plate with bacteria and compound dilutions P3->A1 A2 Incubate at 37°C for 18-24 hours A1->A2 A3 Add Resazurin or TTC indicator (Visual Growth Assessment) A2->A3 A4 Read Absorbance (Spectrophotometer) A2->A4 D1 Determine Minimum Inhibitory Concentration (MIC) A3->D1 A4->D1 D2 Determine Minimum Bactericidal Concentration (MBC) via plating D1->D2

Caption: Workflow for determining the MIC of iodophenols.

Data Summary: Antimicrobial Activity of Iodophenols

CompoundTarget OrganismMIC (μg/mL)Reference
2,4,6-Triiodophenol (2,4,6-TIP)Staphylococcus aureus5[2]
2,4,6-Triiodophenol (2,4,6-TIP)MRSA MW2>5[2]
2,4,6-Triiodophenol (2,4,6-TIP)Vibrio parahaemolyticus>5[2]
2,4,6-Triiodophenol (2,4,6-TIP)Candida albicans>5[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay This protocol is a standard method for assessing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

  • Preparation of Iodophenol Stock: Dissolve the synthesized iodophenol in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight in appropriate broth media. Dilute the culture to achieve a standardized concentration equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the iodophenol stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the iodophenol at which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin or by measuring the optical density at 600 nm.[2]

Anticancer Activity

Phenolic compounds are widely investigated for their anticancer properties, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[10] Iodinated derivatives can exhibit enhanced or novel anticancer activities.

Mechanism of Action: Iodinated compounds, such as those used in medical imaging, have been shown to possess inherent anticancer properties.[11] Their mechanism often involves the induction of high levels of intracellular oxidative stress, leading to depolarization of the mitochondrial membrane.[11] This triggers the intrinsic pathway of apoptosis, characterized by the release of cytochrome c, formation of the apoptosome, and activation of caspase-9 and downstream executioner caspases (e.g., caspase-3).[11][12] Furthermore, these compounds can modulate critical cell signaling pathways that regulate proliferation and survival, such as the mTOR and ERK pathways.[11] By downregulating these pro-growth signals, iodinated phenols can effectively halt cancer cell proliferation.

Diagram 2: Proposed Apoptosis Induction Pathway by Iodophenols

G IP Substituted Iodophenol ROS Increased Intracellular Reactive Oxygen Species (ROS) IP->ROS Induces Mito Mitochondrial Membrane Depolarization ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by iodophenols.

Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test iodophenol in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

Antioxidant Activity

Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[14] The substitution pattern on the phenol ring, including iodination, can modulate this activity.

Mechanism of Action: The primary antioxidant mechanism of phenols involves neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are harmful byproducts of cellular metabolism that can damage biomolecules.[14] The efficiency of a phenolic antioxidant is related to the stability of the resulting phenoxyl radical. Electron-donating groups on the ring can stabilize this radical, enhancing antioxidant capacity. While iodine is an electron-withdrawing group, the overall electronic effect and steric factors determine the final antioxidant potential. The antioxidant activity can be evaluated by various assays that measure the compound's ability to scavenge stable free radicals or reduce oxidized species.[15][16]

Data Summary: Antioxidant Potential of Phenolic Compounds

AssayPrincipleTypical StandardReference
DPPH ScavengingMeasures scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical.Ascorbic Acid, Trolox[15][17]
ABTS ScavengingMeasures scavenging of the ABTS radical cation.Trolox[16]
FRAPMeasures the ferric reducing antioxidant power of a compound.FeSO₄, Trolox[16]
Iodine Reducing Activity (IRA)Photometric assay measuring the reduction of iodine.Ascorbic Acid[15]

Experimental Protocol: DPPH Radical Scavenging Assay This protocol provides a rapid and reliable method to screen the in vitro antioxidant activity of substituted iodophenols.[17]

  • Reagent Preparation: Prepare a stock solution of the test iodophenol in methanol. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep the DPPH solution in the dark.

  • Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the iodophenol sample.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. Methanol is used as a negative control.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The scavenging of the DPPH radical is indicated by a decrease in absorbance (color change from purple to yellow).

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • EC₅₀ Determination: Plot the percentage inhibition against the sample concentrations to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Enzyme Inhibition

The specific binding of small molecules to the active or allosteric sites of enzymes is a fundamental principle of drug action.[18][19] Phenolic compounds have been shown to inhibit a variety of enzymes, and iodination can enhance this inhibitory potential.[20]

Mechanism of Action: Phenols can act as enzyme inhibitors through several mechanisms. They can form covalent bonds with nucleophilic amino acid residues (like cysteine or lysine) within the enzyme's active site, leading to irreversible inhibition.[20] They can also engage in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, acting as competitive or non-competitive inhibitors.[19] For example, phenols can inhibit digestive enzymes like α-amylase and trypsin.[20] Furthermore, iodophenols could potentially inhibit key enzymes in pathogenic or disease pathways, such as cytochrome P450 enzymes involved in metabolism or bacterial enzymes essential for survival.[21]

Diagram 3: General Mechanisms of Enzyme Inhibition

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E1 Active Site Enzyme C1 No Reaction E1:f0->C1 binds S1 Substrate I1 Iodophenol (Inhibitor) I1->E1:f0 E2 Allosteric Site Active Site Enzyme C2 Reaction Blocked E2:f1->C2 cannot bind effectively S2 Substrate S2->E2:f1 I2 Iodophenol (Inhibitor) I2->E2:f0

Caption: Competitive vs. Non-competitive enzyme inhibition.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of iodophenols and their biological activity is crucial for rational drug design.

  • Degree of Iodination: The number of iodine atoms significantly impacts activity. For instance, the transition from mono- to di- and tri-iodophenols can alter the compound's potency and selectivity.[5]

  • Positional Isomerism: The location of the iodine atom (ortho, meta, or para to the hydroxyl group) is critical. The ortho and para positions are most readily substituted and can directly influence interactions with biological targets.[5][6] For example, para-substitution is often favored in the synthesis of high-purity p-iodophenol for pharmaceutical applications.[22]

  • Other Substituents: The presence of other functional groups (e.g., alkyl, nitro, amino groups) on the phenol ring can fine-tune the biological activity by modifying the compound's electronics, sterics, and hydrogen-bonding capacity.[7][23] Strategic halogenation, in general, has been noted to enhance the activity of phenolic compounds while potentially reducing toxicity.[2]

Conclusion and Future Perspectives

Substituted iodophenols represent a promising, yet underexplored, class of bioactive molecules. Their demonstrated efficacy as antimicrobial, anticancer, and antioxidant agents warrants significant further investigation. The synthetic accessibility of the iodophenol scaffold allows for the creation of diverse chemical libraries to probe structure-activity relationships more deeply.

Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets and signaling pathways affected by different iodophenol isomers.

  • Lead Optimization: Systematically modifying the substitution patterns to enhance potency and selectivity while minimizing off-target toxicity.

  • In Vivo Evaluation: Progressing the most promising candidates from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Synergistic Studies: Investigating the potential of iodophenols to act in combination with existing drugs to overcome resistance or enhance therapeutic outcomes.

By leveraging the principles of medicinal chemistry and modern biological screening, the scientific community can unlock the full therapeutic potential of substituted iodophenols, paving the way for novel treatments for a range of human diseases.

References

An In-Depth Technical Guide to 3-(Dimethylamino)-4-iodophenol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(Dimethylamino)-4-iodophenol, a substituted aromatic compound with potential applications in research and development. The document details its synthesis, characterization, and explores its putative biological significance based on the activities of structurally related molecules.

Introduction and Background

This compound is an organic molecule featuring a phenol ring substituted with both a dimethylamino group and an iodine atom. Its chemical structure, with the CAS Number 1244344-64-0, suggests a potential for diverse chemical reactivity and biological activity.[1][2][3] The presence of the electron-donating dimethylamino and hydroxyl groups activates the aromatic ring, making it amenable to further functionalization. The iodine atom, a versatile substituent in medicinal chemistry, can participate in various cross-coupling reactions and may confer specific biological properties. While specific literature on the discovery and applications of this compound is not extensively available, its synthesis and properties can be understood through established principles of organic chemistry and by examining related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1244344-64-0[1][2]
Molecular Formula C₈H₁₀INO[1][2][3]
Molecular Weight 263.08 g/mol [2][3]
Predicted Boiling Point 322.1 ± 32.0 °C[2]
Predicted Density 1.778 ± 0.06 g/cm³[2]
Storage Temperature 2-8°C[1][2][3]

Synthesis of this compound

The synthesis of this compound can be approached as a two-step process: first, the synthesis of the precursor 3-(Dimethylamino)phenol, followed by its regioselective iodination.

Synthesis of the Precursor: 3-(Dimethylamino)phenol

Several methods have been reported for the synthesis of 3-(Dimethylamino)phenol. One common approach involves the reaction of resorcinol with an aqueous solution of dimethylamine.[4][5] This reaction typically requires elevated temperatures and pressures. An alternative and often more practical laboratory-scale synthesis involves the methylation of 3-aminophenol.

Protocol 1: Synthesis of 3-(Dimethylamino)phenol from 3-Aminophenol

This protocol is based on established methods for the N,N-dimethylation of anilines.

Materials:

  • 3-Aminophenol

  • Methyl iodide or Dimethyl sulfate

  • A suitable base (e.g., potassium carbonate)

  • An appropriate solvent (e.g., acetone or acetonitrile)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminophenol and a slight excess of the base in the chosen solvent.

  • Slowly add at least two equivalents of the methylating agent (methyl iodide or dimethyl sulfate) to the stirring mixture. Caution: Methylating agents are toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 3-(Dimethylamino)phenol.

Regioselective Iodination of 3-(Dimethylamino)phenol

The iodination of 3-(Dimethylamino)phenol is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups are both strongly activating and ortho-, para-directing. The position para to the hydroxyl group is occupied by the dimethylamino group, and vice-versa. Therefore, substitution is directed to the positions ortho to these groups. The position at C4 is ortho to the dimethylamino group and meta to the hydroxyl group, making it a likely site for iodination.

Several reagents can be employed for the iodination of activated aromatic rings, including molecular iodine in the presence of an oxidizing agent, or N-iodosuccinimide (NIS).[6][7]

Protocol 2: Iodination of 3-(Dimethylamino)phenol using N-Iodosuccinimide

This method offers a mild and effective way to achieve mono-iodination.[7]

Materials:

  • 3-(Dimethylamino)phenol

  • N-Iodosuccinimide (NIS)

  • An appropriate solvent (e.g., acetonitrile or dichloromethane)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve 3-(Dimethylamino)phenol in the chosen solvent in a round-bottom flask protected from light.

  • Add one equivalent of N-Iodosuccinimide to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a solution of sodium thiosulfate to reduce any unreacted NIS.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_of_3_Dimethylamino_4_iodophenol cluster_step1 Step 1: Synthesis of 3-(Dimethylamino)phenol cluster_step2 Step 2: Iodination 3-Aminophenol 3-Aminophenol Step1_Reaction N,N-dimethylation 3-Aminophenol->Step1_Reaction Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Step1_Reaction Base_Solvent Base / Solvent Base_Solvent->Step1_Reaction 3-Dimethylaminophenol 3-Dimethylaminophenol Step1_Reaction->3-Dimethylaminophenol 3-Dimethylaminophenol_input 3-(Dimethylamino)phenol Step2_Reaction Electrophilic Aromatic Substitution 3-Dimethylaminophenol_input->Step2_Reaction NIS N-Iodosuccinimide (NIS) NIS->Step2_Reaction Solvent Solvent Solvent->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product

Caption: Synthetic pathway for this compound.

Characterization and Analytical Methods

The successful synthesis and purity of this compound must be confirmed using a suite of analytical techniques.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment.¹H NMR: Distinct signals for the aromatic protons, the N-methyl protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will confirm the substitution pattern. ¹³C NMR: Characteristic chemical shifts for the carbon atoms of the aromatic ring, the N-methyl groups, and the carbons bearing the hydroxyl, amino, and iodo substituents.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.The mass spectrum should show a molecular ion peak corresponding to the exact mass of C₈H₁₀INO. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the O-H stretch of the phenol, C-N stretching of the amine, and C-H stretches of the aromatic ring and methyl groups.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak under appropriate chromatographic conditions would indicate a high degree of purity.

Experimental Workflow for Characterization

Characterization_Workflow Crude_Product Crude this compound Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (LRMS, HRMS) Pure_Product->MS IR IR Spectroscopy Pure_Product->IR HPLC HPLC Pure_Product->HPLC Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: Workflow for the characterization of this compound.

Potential Applications and Biological Activity

While there is a lack of direct studies on the biological activity of this compound, the activities of structurally similar compounds can provide insights into its potential applications.

  • Antimicrobial and Antiviral Activity: Many halogenated phenols, including bromophenols and iodophenols, have demonstrated significant antimicrobial and antiviral properties.[8][9] The presence of the iodine atom in the target molecule suggests it could be investigated for similar activities.

  • Anticancer and Antiproliferative Effects: Substituted phenols and aminophenols are classes of compounds that have been extensively studied for their potential as anticancer agents. For instance, certain 4-aminophenol derivatives have shown promising antiproliferative activities.[8] The combination of the phenol, dimethylamino, and iodo moieties in this compound makes it a candidate for screening in cancer cell lines.

  • Enzyme Inhibition: The structural motifs present in this compound are found in various enzyme inhibitors. Further research could explore its potential to inhibit specific enzymes of therapeutic interest.

  • Synthetic Intermediate: Iodoarenes are valuable intermediates in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[10] This allows for the introduction of a wide range of substituents at the 4-position, making this compound a potentially useful building block for the synthesis of more complex molecules with diverse biological activities.

Conclusion

This compound is a readily accessible compound through a straightforward synthetic route involving the preparation of 3-(dimethylamino)phenol and its subsequent regioselective iodination. Its structure can be unambiguously confirmed using standard analytical techniques. While direct biological data is scarce, the known activities of related iodinated phenols and aminophenols suggest that this compound warrants further investigation for potential antimicrobial, anticancer, and other therapeutic applications. Furthermore, its utility as a synthetic intermediate opens up avenues for the creation of novel and diverse chemical entities for drug discovery and development.

References

Methodological & Application

Synthesis Protocol for 3-(Dimethylamino)-4-iodophenol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 3-(Dimethylamino)-4-iodophenol, a valuable building block in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering not only a robust experimental procedure but also the underlying scientific rationale for key steps and choices of reagents.

Introduction: The Significance of this compound in Drug Discovery

Substituted phenols are a cornerstone in the synthesis of a wide array of pharmaceutical compounds. The introduction of a dimethylamino group and an iodine atom onto the phenol scaffold, as in this compound, provides a versatile platform for further chemical modifications. The dimethylamino group can influence the pharmacokinetic properties of a molecule, while the iodo-substituent serves as a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This makes this compound a key intermediate in the development of novel therapeutics.[1][2][3]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 3-(Dimethylamino)phenol, from resorcinol and dimethylamine. The second step is the regioselective iodination of 3-(Dimethylamino)phenol to yield the final product.

Synthesis_Workflow Resorcinol Resorcinol Precursor_Synthesis Step 1: Synthesis of 3-(Dimethylamino)phenol Resorcinol->Precursor_Synthesis Dimethylamine Dimethylamine Dimethylamine->Precursor_Synthesis Precursor 3-(Dimethylamino)phenol Precursor_Synthesis->Precursor Iodination Step 2: Regioselective Iodination Precursor->Iodination Final_Product This compound Iodination->Final_Product Iodine Iodinating Agent Iodine->Iodination

Caption: Overall workflow for the synthesis of this compound.

PART 1: Synthesis of 3-(Dimethylamino)phenol

This procedure is adapted from established methods for the amination of resorcinol.[4][5][6]

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles
Resorcinol110.1155.0 g0.50
Dimethylamine (40% aq. solution)45.0884.5 g (211.3 mL)0.75
Toluene-2 x 100 mL-
Hydrochloric Acid (37%)-As needed-
Sodium Hydroxide-As needed-
Anhydrous Magnesium Sulfate-As needed-
Experimental Protocol:
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 55.0 g (0.50 mol) of resorcinol.

  • Addition of Dimethylamine: Slowly add 84.5 g (211.3 mL, 0.75 mol) of a 40% aqueous solution of dimethylamine to the resorcinol with vigorous stirring.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain it at this temperature for 24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the resorcinol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 100 mL of toluene and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Wash the organic layer with 2 x 50 mL of water.

    • Combine the aqueous layers and adjust the pH to ~7 with concentrated hydrochloric acid.

    • Extract the aqueous layer with 2 x 100 mL of toluene.

    • Combine all organic layers and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

    • The crude 3-(Dimethylamino)phenol can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexane).

PART 2: Regioselective Iodination of 3-(Dimethylamino)phenol

The hydroxyl and dimethylamino groups are both ortho-, para-directing and activating groups.[7][8][9] In 3-(dimethylamino)phenol, the positions ortho to the hydroxyl group are 2 and 4, and the para position is 6. The positions ortho to the dimethylamino group are 2 and 4, and the para position is 6. Therefore, the electrophilic substitution is expected to occur at positions 2, 4, or 6. The desired product is the 4-iodo isomer. The regioselectivity can be influenced by the choice of iodinating agent and reaction conditions.[10][11][12]

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles
3-(Dimethylamino)phenol137.1813.7 g0.10
Iodine (I₂)253.8125.4 g0.10
Sodium Bicarbonate (NaHCO₃)84.0116.8 g0.20
Sodium Thiosulfate (Na₂S₂O₃)158.11As needed-
Dichloromethane (CH₂Cl₂)-200 mL-
Anhydrous Sodium Sulfate-As needed-
Experimental Protocol:
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 13.7 g (0.10 mol) of 3-(Dimethylamino)phenol in 100 mL of dichloromethane.

  • Addition of Base: Add 16.8 g (0.20 mol) of sodium bicarbonate to the solution.

  • Addition of Iodine: In a separate flask, dissolve 25.4 g (0.10 mol) of iodine in 100 mL of dichloromethane. Add this solution dropwise to the reaction mixture at room temperature over a period of 1 hour with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with 2 x 50 mL of water and then with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and remove the dichloromethane under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.[13][14][15]

Detailed_Workflow cluster_step1 Step 1: Synthesis of 3-(Dimethylamino)phenol cluster_step2 Step 2: Iodination S1_1 Dissolve Resorcinol S1_2 Add Dimethylamine Solution S1_1->S1_2 S1_3 Heat and React (24h) S1_2->S1_3 S1_4 Cool and Extract with Toluene S1_3->S1_4 S1_5 Purify by Distillation/Recrystallization S1_4->S1_5 S2_1 Dissolve 3-(Dimethylamino)phenol in Dichloromethane S1_5->S2_1 Precursor S2_2 Add Sodium Bicarbonate S2_1->S2_2 S2_3 Add Iodine Solution Dropwise S2_2->S2_3 S2_4 Stir at Room Temperature (12-24h) S2_3->S2_4 S2_5 Quench with Sodium Thiosulfate S2_4->S2_5 S2_6 Extract and Wash S2_5->S2_6 S2_7 Purify by Chromatography/Recrystallization S2_6->S2_7

Caption: Detailed experimental workflow for the two-step synthesis.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[16][17][18][19]

  • Dimethylamine: This is a corrosive and flammable substance. Handle with care and avoid inhalation of vapors.

  • Iodine: Iodine is harmful if inhaled or swallowed and can cause skin and eye irritation. Avoid creating dust.[17][18]

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

  • Hydrochloric Acid and Sodium Hydroxide: These are corrosive. Handle with appropriate care to avoid skin and eye contact.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show signals for the aromatic protons, the N-methyl protons, and the hydroxyl proton. The aromatic region will be complex due to the substitution pattern.[2][20][21][22][23]

    • ¹³C NMR will show the expected number of signals for the carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption for the O-H stretch and characteristic peaks for the aromatic C-H and C=C bonds.[23]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (C₈H₁₀INO, MW: 263.08).

References

Using 3-(Dimethylamino)-4-iodophenol in Suzuki-Miyaura cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 3-(Dimethylamino)-4-iodophenol

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic building block of significant interest to medicinal chemists and materials scientists. Its unique substitution pattern—featuring a nucleophilic phenol, an electron-donating dimethylamino group, and a reactive iodo group—makes it a versatile precursor for synthesizing complex molecular architectures. The ortho relationship between the dimethylamino and iodo groups, in particular, presents both challenges and opportunities in cross-coupling chemistry.

The Suzuki-Miyaura reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation, prized for its functional group tolerance, mild conditions, and the stability of its organoboron reagents.[1][2] This guide provides an in-depth exploration of the application of this compound as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. We will dissect the mechanistic nuances, provide field-tested protocols, and offer optimization strategies to empower researchers in leveraging this valuable synthetic intermediate.

Mechanistic Landscape: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount to troubleshooting and optimizing reactions involving complex substrates.

The three primary stages are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and is generally faster for aryl iodides compared to bromides or chlorides.[1][5]

  • Transmetalation : The organic moiety from the boronic acid (or its boronate ester) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[6][7]

  • Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][8]

Suzuki_Miyaura_Cycle cluster_substrate Substrate: this compound pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(I) (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂(R) transmetalation->pd_intermediate boronic_acid R-B(OH)₂ (Boronic Acid) boronate [R-B(OH)₃]⁻ (Boronate 'ate' Complex) boronic_acid->boronate + OH⁻ boronate->transmetalation base Base (e.g., K₂CO₃) reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product ArI Ar-I ArI->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for a Multifunctional Substrate

The structure of this compound necessitates special consideration due to potential side reactions and catalyst inhibition.

  • The Dimethylamino Group : The lone pair on the nitrogen can coordinate to the palladium center. This is particularly relevant for unprotected ortho-anilines, which can sometimes inhibit catalysis.[9] The use of bulky phosphine ligands can mitigate this by sterically discouraging N-Pd coordination, thereby favoring the productive catalytic pathway.[10]

  • The Phenolic Hydroxyl Group : The acidic proton of the phenol can react with strong bases. While many Suzuki-Miyaura reactions tolerate phenols, the choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like alkoxides to avoid undesired side reactions.[11] The hydroxyl group's electron-donating nature slightly deactivates the aryl iodide towards oxidative addition compared to electron-poor systems.[1]

  • Steric Hindrance : The dimethylamino group is positioned ortho to the reacting iodide, introducing steric bulk. This can slow the rate of oxidative addition. To overcome this, higher reaction temperatures or more active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may be required.[10][12]

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.[13]

Core Reagents and Equipment
CategoryItemPurpose
Reactants This compoundElectrophilic partner
Arylboronic acid or pinacol esterNucleophilic partner
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ or [Pd(NHC)(cin)Cl]Palladium source and ligand
Base K₂CO₃, K₃PO₄, or Cs₂CO₃Activates the boronic acid
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DMFReaction medium
Glassware Schlenk flask or microwave reaction vialReaction vessel
Magnetic stir bar, condenserAgitation and reflux
Equipment Inert gas line (N₂ or Ar), heating mantle or oil bath, stir plateControl of atmosphere and temperature
Microwave reactor (for Protocol 2)Accelerated heating
Workup Ethyl acetate, brine, anhydrous Na₂SO₄ or MgSO₄Extraction and drying
Purification Silica gel, appropriate eluent system (e.g., Hexanes/EtOAc)Column chromatography
Protocol 1: Conventional Heating Method

This method is suitable for standard laboratory setups and provides reliable results.

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.[14]

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio, to a concentration of ~0.1 M with respect to the limiting reagent).[15]

  • Reaction : Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4–24 hours.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Microwave-Assisted Method

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can be beneficial for sterically hindered substrates.[15]

  • Vial Preparation : In a microwave reaction vial equipped with a stir bar, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).

  • Catalyst and Solvent : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3–5 mol%) and the chosen solvent (e.g., DMF or Dioxane/H₂O).

  • Sealing : Securely seal the vial with a cap.

  • Microwave Irradiation : Place the vial in the microwave reactor. Irradiate at a constant temperature of 120–150 °C for 10–40 minutes. Safety Note: Always perform microwave reactions behind a blast shield and ensure the vessel is not filled more than two-thirds full.

  • Workup and Purification : After cooling to room temperature, perform the workup and purification as described in Protocol 1.

Workflow Visualization

Workflow start Start setup 1. Combine Reagents (Aryl Iodide, Boronic Acid, Base, Catalyst) in Reaction Vessel start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat Reaction (Conventional or Microwave) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Reaction Incomplete workup 6. Aqueous Workup (Extraction & Drying) monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify characterize 8. Characterize Final Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Optimization and Troubleshooting

Achieving high yields requires careful optimization of reaction parameters. The following table provides guidance based on established principles for challenging Suzuki-Miyaura couplings.[5][12]

ParameterStandard Condition (Starting Point)Alternative/Optimization StrategyRationale
Catalyst/Ligand Pd(PPh₃)₄Pd(dppf)Cl₂ : More robust and often more effective for heteroaryl or challenging substrates.[14] Pd(OAc)₂ + Bulky Ligand (e.g., SPhos, XPhos) : Excellent for sterically hindered substrates.[10]Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, preventing catalyst deactivation.[5]
Base K₂CO₃ (2.0 eq.)K₃PO₄ (3.0 eq.) : A stronger base that can be effective when transmetalation is slow.[16] Cs₂CO₃ (2.0 eq.) : Highly effective but more expensive; often used for difficult couplings.[2]The choice of base is crucial and solvent-dependent; it must be strong enough to form the boronate complex without causing substrate decomposition.[6][17]
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O : A common biphasic system.[6] DMF or Acetonitrile : Polar aprotic solvents can be effective, especially for microwave reactions.[13]Solvent choice affects the solubility of the base and palladium species, influencing reaction rates. A small amount of water is often beneficial.[13][17]
Temperature 80-90 °CRoom Temperature : Possible with highly active catalysts (e.g., Pd-NHC complexes).[18] >100 °C (Microwave) : To overcome high activation barriers for hindered substrates.[15]Higher temperatures increase reaction rates but can also lead to side reactions like protodeboronation.
Common Issues and Solutions
  • Low or No Conversion : The primary culprits are often inactive catalyst or insufficient reaction temperature. Ensure the reaction is thoroughly degassed. Consider a more active catalyst system (e.g., one with a bulky phosphine ligand) or increase the temperature.[5]

  • Protodeboronation (Boronic acid decomposition) : This side reaction replaces the boronic acid group with a hydrogen atom and is often promoted by high temperatures and excess water.[1] To mitigate this, use a less aqueous solvent system, a milder base, or switch to a more stable boronic ester (e.g., a pinacol ester).[5]

  • Homocoupling of Boronic Acid : This side reaction forms a biaryl from two boronic acid molecules and is often caused by the presence of oxygen.[1] Rigorous degassing of solvents and the reaction vessel is the most effective solution.

Applications in Synthesis: Accessing Privileged Scaffolds

The biaryl products derived from this compound are valuable intermediates. For instance, subsequent intramolecular cyclization can lead to the formation of carbazole derivatives. Carbazoles are a class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antitumor and anti-inflammatory properties.[19][20][21] The Suzuki-Miyaura reaction provides a regiocontrolled method to install the necessary biaryl framework prior to cyclization.[19][20]

References

Application Notes and Protocols: Leveraging 3-(Dimethylamino)-4-iodophenol in Heck Coupling for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Functionalized Aminophenols in Modern Drug Discovery

In the landscape of contemporary drug development, the aminophenol scaffold stands out as a "privileged structure," a molecular framework that frequently appears in bioactive compounds.[1] Derivatives of aminophenols are integral to a wide array of pharmaceuticals, including anti-inflammatory agents, oncology drugs, and compounds targeting lipid peroxidation.[2][3] The ability to strategically functionalize the aminophenol core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the development of novel synthetic methodologies a critical endeavor. The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, offers a powerful and versatile tool for the formation of carbon-carbon bonds.[4][5] This reaction enables the coupling of unsaturated halides with alkenes, providing a direct route to complex molecular architectures from readily available starting materials.[6]

This guide provides an in-depth exploration of the application of a specific, highly functionalized building block, 3-(Dimethylamino)-4-iodophenol , in Heck coupling protocols. The presence of the dimethylamino, hydroxyl, and iodo groups on the same aromatic ring presents a unique combination of electronic and steric properties, making it a valuable synthon for generating diverse libraries of compounds for drug discovery and materials science. We will delve into the synthesis of this key intermediate and provide detailed protocols for its successful implementation in Heck coupling reactions, underpinned by mechanistic insights and practical considerations.

Synthesis of the Key Intermediate: this compound

Proposed Synthetic Pathway:

A 3-(Dimethylamino)phenol B This compound A->B Iodinating Agent (e.g., I2, NIS) Solvent

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 3-(Dimethylamino)phenol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(dimethylamino)phenol (1.0 eq). Dissolve the starting material in anhydrous acetonitrile.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

  • Addition of Iodinating Agent: Slowly add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise to the cooled solution over 20-30 minutes. The dimethylamino and hydroxyl groups are ortho-, para-directing, and the iodine is expected to add at the activated position ortho to the hydroxyl group and para to the dimethylamino group.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Application in Heck Coupling Protocols: A Detailed Guide

The presence of an iodo-substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Heck reaction.[7] The electron-donating nature of the dimethylamino and hydroxyl groups can influence the reactivity of the aryl iodide.

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[4][8] Understanding this mechanism is crucial for optimizing reaction conditions.

cluster_products Products pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-I(L2) pd0->pd2_complex Oxidative Addition (Ar-I) alkene_complex [Ar-Pd(II)-I(L2)(Alkene)] pd2_complex->alkene_complex Alkene Coordination insertion_product R-CH2-CH(Ar)-Pd(II)-I(L2) alkene_complex->insertion_product Migratory Insertion insertion_product->pd0 β-Hydride Elimination & Reductive Elimination (+ Base) product Substituted Alkene insertion_product->product hx [H-Base]+X-

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[7]

  • Alkene Coordination: The alkene substrate coordinates to the palladium center.[5]

  • Migratory Insertion: The aryl group from the palladium complex inserts across the double bond of the alkene.[8]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the new C=C bond of the product and a palladium-hydride species.[8]

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[8]

Key Experimental Parameters: A Scientist's Perspective

The success of a Heck coupling reaction hinges on the judicious selection of several key parameters:

ParameterChoice & Rationale
Palladium Pre-catalyst Pd(OAc)2 is a common and effective choice as it is readily reduced in situ to the active Pd(0) species.[9] Pd(PPh3)4 can also be used directly as a Pd(0) source.[7]
Ligand Phosphine ligands such as triphenylphosphine (PPh3) or tri-o-tolylphosphine are often employed to stabilize the palladium catalyst and modulate its reactivity.[10] For electron-rich aryl halides, phosphine-free conditions can sometimes be successful.[6]
Base An inorganic base like K2CO3 or Cs2CO3 , or an organic base such as triethylamine (Et3N) , is essential to neutralize the hydroiodic acid (HI) generated during the reaction and regenerate the Pd(0) catalyst.[4][7]
Solvent Polar aprotic solvents like DMF , DMAc , or NMP are typically used due to their ability to dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[11]
Temperature Heck reactions are often conducted at elevated temperatures, typically in the range of 80-140 °C , to facilitate the various steps of the catalytic cycle.[12]
General Protocol for Heck Coupling of this compound

This protocol provides a starting point for the Heck coupling of this compound with an exemplary alkene, ethyl acrylate.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF, followed by ethyl acrylate (1.2 eq) and triethylamine (2.0 eq).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst.[7] Rinse the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.

Experimental Workflow Overview

start Starting Materials: This compound Alkene Catalyst, Base, Solvent setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Workup: Filtration, Extraction, Washing monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for the Heck coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its application in the palladium-catalyzed Heck reaction opens up avenues for the creation of novel, functionalized aminophenol derivatives with significant potential in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this synthon in their synthetic endeavors, paving the way for the development of next-generation therapeutics and advanced materials.

References

Application Note: 3-(Dimethylamino)-4-iodophenol as a Strategic Building Block for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 3-(Dimethylamino)-4-iodophenol (CAS No. 1243344-64-0), a highly functionalized and versatile building block. Its unique trifunctional structure—comprising a nucleophilic phenol, an ortho-directing dimethylamino group, and a reactive aryl iodide—renders it an invaluable synthon for constructing complex molecular architectures. This note details its physicochemical properties, safety considerations, and core applications in modern synthetic organic chemistry, with a focus on palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are provided, alongside a practical case study illustrating its application in the synthesis of a key intermediate for the MEK inhibitor, Trametinib.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, the rational design of synthetic pathways relies on the availability of building blocks that offer both versatility and reactivity.[1][2] this compound has emerged as a synthon of significant strategic importance. The electron-donating dimethylamino and hydroxyl groups activate the aromatic ring, while the iodine atom at the 4-position serves as a prime handle for transition-metal-catalyzed cross-coupling reactions.[3][4] This specific arrangement is not accidental; it is frequently exploited for the synthesis of kinase inhibitors and other targeted therapeutics where precise substitution patterns are critical for biological activity.

The aryl iodide moiety is particularly advantageous for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations due to the relatively weak C-I bond, which facilitates oxidative addition to palladium(0) catalysts, often under milder conditions than corresponding aryl bromides or chlorides.[3][5] This reactivity profile makes this compound a crucial intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[3]

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safe handling procedures is paramount for the effective and secure use of any chemical intermediate.

PropertyValueReference
CAS Number 1243344-64-0[6][7]
Molecular Formula C₈H₁₀INO[6][7]
Molecular Weight 263.08 g/mol [7]
Appearance Solid (Typical)[6]
Boiling Point 322.1 ± 32.0 °C (Predicted)[7]
Density 1.778 ± 0.06 g/cm³ (Predicted)[7]
Storage Temperature 2-8°C, Protect from light[6]

Safety & Handling:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Incompatibilities: Avoid strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from direct sunlight.[6][8] The compound may be light-sensitive.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The iodine atom of this compound is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling reactions.[10] These reactions are cornerstones of modern pharmaceutical synthesis, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.[10][11]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

Scientific Rationale: The Suzuki-Miyaura reaction is a powerful method for constructing biaryl or vinyl-aryl structures, which are common motifs in pharmacologically active molecules.[12] The reaction involves coupling the aryl iodide with an organoboron species (boronic acid or ester) and is valued for its high functional group tolerance and generally mild reaction conditions.[12][13] The base in the reaction is crucial for activating the boronic acid, facilitating the transmetalation step.[13]

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Inert Atmosphere: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ (3.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Catalyst & Ligand: Add the palladium catalyst, such as Pd₂(dba)₃ (1-3 mol%), and a phosphine ligand, like XPhos (2-6 mol%) or SPhos. The choice of ligand is critical and often substrate-dependent.

  • Solvent: Add a degassed solvent, typically a mixture like 1,4-dioxane/water or toluene.

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Reagents Setup - this compound - Arylboronic Acid - Base (K₃PO₄) reaction Reaction (80-110 °C, Inert Atm.) reagents->reaction catalyst Catalyst System - Pd₂(dba)₃ - XPhos Ligand catalyst->reaction solvent Degassed Solvent (e.g., Dioxane/H₂O) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Cool & Dilute purification Purification (Column Chromatography) workup->purification Crude Extract product Coupled Product (Biaryl Phenol) purification->product Pure Compound

Caption: Workflow for Suzuki-Miyaura C-C Coupling.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

Scientific Rationale: The Buchwald-Hartwig amination is a transformative reaction for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[14][15] This is particularly vital in pharmaceutical development, as the aniline and related N-aryl motifs are present in a vast number of drugs. The reaction's success hinges on the selection of a suitable palladium catalyst, a sterically hindered phosphine ligand, and a strong, non-nucleophilic base.[5][11] The ligand facilitates both the oxidative addition and the final reductive elimination step, which forms the desired C-N bond.[5]

Generalized Protocol for Buchwald-Hartwig Amination:

  • Inert Atmosphere: In a glovebox or under an inert gas stream, charge a reaction tube with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky phosphine ligand (e.g., RuPhos, JohnPhos, 2-4 mol%).

  • Solvent: Add a dry, degassed aprotic solvent such as toluene or THF.

  • Reaction: Seal the vessel and heat the mixture, typically between 80-120 °C, with stirring.

  • Monitoring: Monitor the reaction by LC-MS. Aryl iodides are typically highly reactive and reactions may be complete within a few hours.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue via silica gel chromatography.

Buchwald_Hartwig_Workflow reagents Reagents Setup - this compound - Amine Nucleophile - Base (NaOtBu) reaction Reaction (80-120 °C, Inert Atm.) reagents->reaction catalyst Catalyst System - Pd₂(dba)₃ - RuPhos Ligand catalyst->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction workup Quench & Extract reaction->workup Cool & Quench purification Purification (Column Chromatography) workup->purification Crude Extract product Coupled Product (Aryl Amine) purification->product Pure Compound

Caption: Workflow for Buchwald-Hartwig C-N Coupling.

Case Study: Synthesis of a Key Intermediate for Trametinib

Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, used in the treatment of melanoma and other cancers.[16][17] The synthesis of Trametinib involves the coupling of a substituted aniline fragment with a complex pyridopyrimidine core. A key precursor, 2-fluoro-4-iodoaniline, shares a similar substitution pattern to this compound, highlighting the utility of this class of compounds. The following protocol outlines a plausible synthesis of an N-aryl intermediate analogous to a step in Trametinib's synthesis, using this compound as the starting aryl iodide.

Protocol: Synthesis of N-(4-hydroxy-2-(dimethylamino)phenyl)acetamide Intermediate

This hypothetical protocol demonstrates a Buchwald-Hartwig amidation, a related transformation, to showcase the versatility of the starting material.

  • Reagent Preparation: In an inert atmosphere glovebox, weigh this compound (263 mg, 1.0 mmol), acetamide (71 mg, 1.2 mmol), potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), and Xantphos (34.7 mg, 0.06 mmol, 6 mol%) into a 20 mL reaction vial equipped with a stir bar.

  • Solvent Addition: Add 5 mL of degassed, anhydrous 1,4-dioxane to the vial.

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 110 °C and stir for 12-18 hours.

  • Reaction Monitoring: Allow the reaction to cool to room temperature. Check for the consumption of the starting material by LC-MS.

  • Workup and Extraction: Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the target N-aryl acetamide intermediate.

This case study illustrates how the C-I bond can be effectively transformed into a C-N bond, a critical step in building the complex scaffolds required for modern targeted therapies.

Conclusion

This compound is a powerful and versatile building block for pharmaceutical synthesis. Its well-defined reactive sites—the aryl iodide for cross-coupling and the phenol for further derivatization—allow for the strategic and efficient construction of complex molecular targets. The palladium-catalyzed protocols detailed herein provide reliable and scalable methods for C-C and C-N bond formation, enabling medicinal chemists to rapidly access novel chemical matter. As demonstrated by its relevance to the synthesis of targeted therapies like Trametinib, mastering the chemistry of this intermediate is a valuable asset in any drug discovery program.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Determination of 3-(Dimethylamino)-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 3-(Dimethylamino)-4-iodophenol. The methodology is tailored for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The described method utilizes a C18 stationary phase with gradient elution and UV detection, ensuring high resolution and sensitivity. All aspects of the method, from sample preparation to data analysis, are outlined, alongside a comprehensive validation protocol compliant with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction

This compound is an aromatic organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[5][6] Accurate quantification of this analyte is crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[7][8] This application note presents a detailed, validated HPLC method developed for the routine analysis of this compound.

The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.[7][9] A C18 column is employed as the stationary phase, offering excellent retention and separation of phenolic compounds.[8][10][11] Gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the efficient separation of the analyte from potential impurities.[11]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a diode array detector (DAD) is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 230 nm
Run Time 15 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is the standard choice for reversed-phase chromatography of moderately polar compounds like phenols, providing a good balance of retention and resolution.[9][10][11]

  • Mobile Phase: A mixture of water and acetonitrile is a common mobile phase for reversed-phase HPLC. The addition of a small amount of formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time reproducibility.

  • Gradient Elution: A gradient elution is employed to ensure the elution of the analyte with a good peak shape in a reasonable time, while also allowing for the elution of any potential, more hydrophobic impurities.

  • Detection Wavelength: The selection of 230 nm is based on the UV absorbance characteristics of phenolic compounds, which typically exhibit strong absorbance in this region. A DAD allows for the confirmation of peak purity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Reagents and Standards
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in a 50:50 (v/v) mixture of acetonitrile and water.

  • Bring the flask to volume with the same solvent mixture to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the solvent mixture to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation:

The sample preparation will depend on the matrix. For a solid sample:

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then bring it to volume with the same solvent mixture.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[12]

Method Validation

The analytical method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3]

Specificity

Specificity was evaluated by analyzing a blank (solvent mixture), a placebo (matrix without the analyte, if applicable), and a sample spiked with this compound. The chromatograms were examined for any interfering peaks at the retention time of the analyte. The peak purity of the analyte was also assessed using the DAD.

Linearity

Linearity was determined by analyzing the calibration standards at five concentration levels (e.g., 1, 5, 10, 25, and 50 µg/mL) in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was assessed by the recovery method. A known amount of this compound was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.

The relative standard deviation (%RSD) of the peak areas was calculated for both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of the regression lines

  • S = the slope of the calibration curve

Validation Summary

Table 3: Method Validation Results and Acceptance Criteria

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention time. Peak purity > 99%.Pass
Linearity (r²) r² ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL

Workflow and Diagrams

Analytical Workflow

The overall analytical workflow for the quantification of this compound is depicted in the following diagram.

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Concentrations dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Generate Report quantify->report

Caption: Workflow for this compound quantification.

Method Validation Logic

The relationship between the different validation parameters is illustrated in the diagram below.

Method Validation Logic Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD LOQ Validation->LOD_LOQ Linearity->Accuracy Linearity->LOD_LOQ Precision->Accuracy

Caption: Interdependencies of HPLC method validation parameters.

Conclusion

This application note describes a simple, rapid, and reliable RP-HPLC method for the quantification of this compound. The method has been successfully validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This robust analytical procedure is well-suited for routine quality control and research applications involving this compound.

References

Application Note: Enhanced Detection of 3-(Dimethylamino)-4-iodophenol through Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the derivatization of 3-(dimethylamino)-4-iodophenol to enhance its detectability for quantitative analysis. Due to its limited native absorbance and fluorescence, direct measurement of this compound in complex matrices can be challenging. This guide details two robust pre-column derivatization protocols utilizing dansyl chloride and 4-fluoro-7-nitrobenzofurazan (NBD-F) to introduce highly responsive chromophoric and fluorophoric tags, respectively. Detailed step-by-step methodologies, the underlying chemical principles, and optimized conditions for high-performance liquid chromatography (HPLC) with both UV-Vis and fluorescence detection (FLD) are presented. This document is intended for researchers, scientists, and drug development professionals seeking to establish sensitive and reliable analytical methods for this compound and structurally similar compounds.

Introduction: The Rationale for Derivatization

This compound is a substituted phenol of interest in various fields, including pharmaceutical development and materials science. However, its inherent physicochemical properties present analytical challenges. The native UV absorbance of simple phenols is often moderate and can be subject to interference from other components in complex sample matrices.[1] Furthermore, the molecule does not exhibit significant native fluorescence, precluding the use of highly sensitive fluorescence detection methods.

Chemical derivatization addresses these limitations by covalently attaching a "tag" to the analyte molecule. This process can significantly improve its analytical properties in several ways:

  • Enhanced Molar Absorptivity: Introduction of a chromophore with a high molar extinction coefficient can dramatically increase the response in UV-Vis detection.

  • Induction of Strong Fluorescence: Attaching a fluorophore allows for the use of highly sensitive and selective fluorescence detection.

  • Improved Chromatographic Behavior: Derivatization can increase the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase HPLC columns.[2]

This application note focuses on the derivatization of the phenolic hydroxyl group of this compound. The predicted pKa of this compound is approximately 9.45, indicating that under alkaline conditions, the hydroxyl group will be deprotonated to the more nucleophilic phenoxide anion, facilitating reaction with electrophilic derivatizing agents. The tertiary dimethylamino group is significantly less nucleophilic and is not expected to react under the mild alkaline conditions prescribed for the derivatization of the phenolic hydroxyl group.[3][4]

We will explore two well-established and reliable derivatizing agents:

  • Dansyl Chloride (DNS-Cl): Reacts with phenols to form highly fluorescent sulfonamide adducts.[5]

  • 4-Fluoro-7-nitrobenzofurazan (NBD-F): A fluorogenic reagent that reacts with phenols to yield intensely fluorescent and colored derivatives.[6]

Derivatization Strategies and Methodologies

Derivatization with Dansyl Chloride for Fluorescence Detection

Dansyl chloride is a classic reagent for labeling phenols and amines. The reaction with the phenoxide ion results in a stable dansylated derivative that exhibits strong fluorescence, allowing for detection at low concentrations.[5]

Under alkaline conditions (pH 9-11), the phenolic hydroxyl group of this compound is deprotonated. The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group in dansyl chloride. This nucleophilic acyl substitution reaction forms a stable N-dansyl sulfonamide derivative and releases a chloride ion.

cluster_reactants Reactants cluster_products Products Analyte This compound (phenoxide form) Product Dansylated Derivative (Highly Fluorescent) Analyte->Product + Reagent (Alkaline pH) Reagent Dansyl Chloride Byproduct Chloride Ion Product->Byproduct +

Figure 1: Derivatization of this compound with Dansyl Chloride.

Materials:

  • This compound standard solution (in acetonitrile or methanol)

  • Dansyl chloride solution: 1 mg/mL in anhydrous acetone or acetonitrile (prepare fresh).

  • Sodium carbonate buffer: 0.1 M, pH 10.0.

  • Ammonium hydroxide solution (2% v/v) or formic acid to quench the reaction.

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: In a microcentrifuge tube, add 100 µL of the this compound standard or sample solution.

  • pH Adjustment: Add 100 µL of 0.1 M sodium carbonate buffer (pH 10.0) and vortex briefly.

  • Derivatization: Add 200 µL of the freshly prepared dansyl chloride solution. Vortex the mixture thoroughly.

  • Incubation: Incubate the reaction mixture in a water bath or heating block at 60°C for 30 minutes, protected from light.

  • Quenching: After incubation, cool the mixture to room temperature. Add 50 µL of 2% ammonium hydroxide solution to quench the excess dansyl chloride and incubate for an additional 10 minutes at room temperature.

  • Final Preparation: Centrifuge the sample to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.

Derivatization with NBD-F for Fluorescence and UV-Vis Detection

NBD-F is a highly reactive fluorogenic reagent that offers rapid derivatization under mild conditions.[7] The resulting NBD-ether derivative is not only intensely fluorescent but also has strong absorbance in the visible region, making it suitable for both fluorescence and UV-Vis detection.

Similar to dansylation, the reaction of NBD-F with this compound proceeds via a nucleophilic aromatic substitution. The phenoxide ion displaces the fluoride from the 4-position of the benzofurazan ring. This reaction is rapid and occurs under mild alkaline conditions.

cluster_reactants Reactants cluster_products Products Analyte This compound (phenoxide form) Product NBD-Derivative (Fluorescent & Colored) Analyte->Product + Reagent (Alkaline pH) Reagent NBD-F Byproduct Fluoride Ion Product->Byproduct +

Figure 2: Derivatization of this compound with NBD-F.

Materials:

  • This compound standard solution (in acetonitrile or methanol)

  • NBD-F solution: 1 mM in acetonitrile (prepare fresh and protect from light).

  • Borate buffer: 50 mM, pH 9.5.

  • Hydrochloric acid (HCl) solution: 50 mM.

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: In a reaction vial, mix 100 µL of the this compound standard or sample solution with 100 µL of 50 mM borate buffer (pH 9.5).

  • Derivatization: Add 100 µL of the 1 mM NBD-F solution. Vortex the mixture.

  • Incubation: Heat the vial at 60°C for 5 minutes in a water bath, protected from light.[6]

  • Reaction Termination: After incubation, cool the vial in an ice bath and add 500 µL of 50 mM HCl solution to stop the reaction.[7]

  • Final Preparation: The mixture is now ready for injection into the HPLC system.

Analytical Methodologies

The successful derivatization of this compound allows for its sensitive detection using HPLC coupled with either fluorescence or UV-Vis detectors.

HPLC with Fluorescence Detection (HPLC-FLD)

This is the preferred method for achieving the highest sensitivity.

ParameterDansyl DerivativeNBD-F Derivative
Excitation Wavelength (λex) ~335 nm[8]~470 nm[7]
Emission Wavelength (λem) ~518 nm[8]~530 nm[7]
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, ramp to 95% B over 15 minStart at 40% B, ramp to 90% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10-20 µL10-20 µL

Note: The chromatographic conditions provided are a starting point and should be optimized for the specific application and HPLC system.

HPLC with UV-Vis Detection

While less sensitive than fluorescence detection, derivatization with NBD-F provides a significant enhancement in the visible region, away from many common interferences in the low UV range.

ParameterNBD-F Derivative
Detection Wavelength (λmax) ~470 nm[7]
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 40% B, ramp to 90% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Workflow Summary

The overall analytical workflow for the derivatization and detection of this compound is summarized below.

Sample Sample containing This compound pH_Adjust pH Adjustment (Alkaline Buffer) Sample->pH_Adjust Derivatization Add Derivatizing Agent (Dansyl-Cl or NBD-F) pH_Adjust->Derivatization Incubation Incubation (Heat & Time) Derivatization->Incubation Quench Quench/Stop Reaction Incubation->Quench Analysis HPLC Separation (C18 Column) Quench->Analysis Detection Detection (FLD or UV-Vis) Analysis->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 3: General analytical workflow.

Safety Precautions

  • Dansyl chloride is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.[2][9][10][11] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • NBD-F may be harmful if inhaled, ingested, or absorbed through the skin and can cause irritation.[12] Handle with care in a well-ventilated area, wearing appropriate PPE.

  • The solvents used (acetonitrile, acetone, methanol) are flammable and toxic. Handle in a fume hood away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.[2][9][10][11][12]

Conclusion

The derivatization of this compound with dansyl chloride or NBD-F offers a robust and effective strategy to significantly enhance its detectability. These methods transform the analyte into a highly fluorescent and/or strongly absorbing derivative, enabling sensitive and reliable quantification by HPLC with fluorescence or UV-Vis detection. The protocols detailed in this application note provide a solid foundation for researchers to develop and validate analytical methods for this compound and other structurally related phenols in various sample matrices. The choice between dansyl chloride and NBD-F will depend on the specific requirements for sensitivity, available instrumentation, and the nature of the sample matrix.

References

Application Notes & Protocols: The Strategic Role of 3-(Dimethylamino)-4-iodophenol in Advanced Molecular Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the multifaceted role of 3-(Dimethylamino)-4-iodophenol as a strategic building block in the synthesis of sophisticated molecular probes. We will explore the unique chemical attributes of this scaffold and elucidate how its features are leveraged to create "turn-on" fluorescent sensors and other functional imaging agents. This guide moves beyond mere procedural descriptions to explain the causal relationships behind synthetic choices and assay designs. Detailed, field-tested protocols for the synthesis and application of a palladium-responsive fluorescent probe are provided, complete with data interpretation guidelines, troubleshooting, and visual schematics to ensure scientific integrity and reproducibility.

Introduction: The Unique Utility of the this compound Scaffold

The rational design of molecular probes is a cornerstone of modern chemical biology, enabling the visualization and quantification of specific analytes within complex biological systems.[1][2][3] The selection of the core chemical scaffold is paramount, as it dictates the probe's synthetic accessibility, photophysical properties, and mechanism of action. This compound has emerged as a particularly valuable precursor for several key reasons:

  • Tunable Electronic Properties: The electron-donating N,N-dimethylamino group significantly influences the electronic distribution of the aromatic ring, often enhancing the quantum yield of a parent fluorophore.[4]

  • The "Heavy Atom Effect": The presence of iodine, a heavy atom, can be strategically employed to quench fluorescence through enhanced intersystem crossing (ISC), a process that facilitates transition from the singlet excited state (S1) to the triplet state (T1).[5][6][7][8] This "fluorescence-off" state can be reversed upon a specific chemical reaction that removes or displaces the iodine atom, creating a highly sensitive "turn-on" response.

  • Versatile Synthetic Handle: The carbon-iodine bond is a prime reactive site for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[9][10][11] This allows for the modular and efficient construction of complex molecular architectures.

  • Phenolic Hydroxyl Group: The hydroxyl group provides an additional site for conjugation, allowing for the attachment of targeting moieties, solubility modifiers, or other functional groups via etherification or esterification.

These combined features make this compound an ideal starting point for probes designed to detect a variety of biologically significant species, particularly those involved in catalytic processes like palladium.

Core Mechanism: Leveraging Palladium-Catalyzed Deiodination for "Turn-On" Fluorescence

A primary application of the iodophenol scaffold is in the design of probes for detecting palladium (Pd) species. Palladium catalysts are widely used in organic synthesis, and developing tools to detect residual palladium in pharmaceutical products or to study its biological activity is of significant interest. The core principle of these probes relies on a palladium-catalyzed Sonogashira coupling reaction.[9][10][11][12]

In the "off" state, the iodine atom on the probe quenches the fluorescence of an attached fluorophore. When the probe encounters a catalytically active palladium species (e.g., Pd(0) or Pd(II)) in the presence of a terminal alkyne and a copper co-catalyst, a Sonogashira coupling reaction occurs. This reaction replaces the iodine atom with the alkyne moiety, forming a new carbon-carbon bond. This chemical transformation eliminates the heavy atom effect, restoring the fluorophore's emission and leading to a dramatic, concentration-dependent increase in fluorescence intensity—a "turn-on" signal.

G Probe_Off Non-Fluorescent Probe (Fluorophore-Iodophenol) Catalyst Pd(0)/Cu(I) Catalyst + Terminal Alkyne Probe_On Highly Fluorescent Product (Fluorophore-Alkynylphenol) Catalyst->Probe_On G Reactant_A Chlorinated BODIPY Core Product Pd-Probe 1 (Fluorescence Quenched) Reactant_A->Product K₂CO₃, DMF 80 °C, 12h Reactant_B 3-(Dimethylamino)- 4-iodophenol Reactant_B->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Dimethylamino)-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-4-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize reaction yields and purity.

Introduction

The synthesis of this compound, an important intermediate in pharmaceutical and materials science, involves the electrophilic iodination of 3-(Dimethylamino)phenol. While seemingly straightforward, this reaction is nuanced. The starting material possesses two powerful activating groups—a hydroxyl (-OH) and a dimethylamino (-NMe₂) —which are meta to each other. Both are strong ortho, para-directors, making the aromatic ring highly susceptible to substitution, but also to common pitfalls such as over-iodination and oxidative degradation. Achieving a high yield of the desired mono-iodinated product requires careful control over the choice of iodinating agent, stoichiometry, and reaction conditions. This guide provides expert insights and validated protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this iodination reaction?

The reaction is a classic electrophilic aromatic substitution. The high electron density of the phenol ring, enhanced by both the -OH and -NMe₂ groups, facilitates the attack on an electrophilic iodine species (I⁺ synthon). Under basic or neutral conditions, the hydroxyl group deprotonates to form a phenolate ion, which is an even more potent nucleophile than the neutral phenol.[1] This phenolate attacks the electrophilic iodine, forming a resonance-stabilized intermediate (a sigma complex). Aromaticity is then restored by the loss of a proton, yielding the 4-iodo product. The substitution occurs preferentially at the C4 position, which is para to the hydroxyl group and ortho to the highly activating dimethylamino group.

Q2: My reaction yield is consistently low. What are the most common culprits?

Low yields in this synthesis typically stem from one or more of the following factors:

  • Over-iodination: The product is also an activated phenol and can react further to form di- and tri-iodinated byproducts. This is especially common with highly reactive iodinating agents like Iodine Monochloride (ICl).[2]

  • Oxidative Decomposition: Highly activated phenols are sensitive to oxidation, which can produce dark, tarry impurities that complicate purification and reduce yield.[3]

  • Suboptimal Reagent Choice: Using a reagent that is too harsh (leading to byproducts) or too mild (resulting in incomplete conversion) can significantly impact yield.

  • Incorrect Stoichiometry: Using a large excess of the iodinating agent will invariably lead to over-iodination.[2]

  • Poor pH Control: For methods relying on the phenolate ion, failing to maintain an appropriate pH can drastically slow the reaction rate.[4]

Q3: My post-reaction TLC shows multiple spots. What are the likely byproducts?

The most common byproducts are:

  • 2,4-Diiodo-3-(dimethylamino)phenol: Formed when the product undergoes a second iodination.

  • Oxidized Starting Material/Product: These often appear as a dark baseline streak on the TLC plate.

  • Isomeric Products: While the 4-iodo isomer is sterically and electronically favored, minor amounts of 2-iodo or 6-iodo isomers can sometimes form.

Q4: Which iodinating agent is best for this synthesis: I₂, ICl, or NIS?

There is no single "best" agent, as the optimal choice depends on the desired balance of reactivity, selectivity, and laboratory constraints.

  • N-Iodosuccinimide (NIS): Generally the preferred choice for achieving high selectivity for mono-iodination. It is a milder reagent, and its reactivity can be fine-tuned with an acid catalyst, offering excellent control.[5][6]

  • Iodine Monochloride (ICl): A highly reactive and effective iodinating agent that can give good yields quickly.[7] However, its high reactivity increases the risk of over-iodination and requires strict temperature and stoichiometry control.[2]

  • Molecular Iodine (I₂): The most traditional and economical choice. As a weak electrophile, it typically requires activation, either by using a base to form the phenolate or by adding an oxidizing agent (e.g., H₂O₂, NaOCl) to regenerate the active iodine species in situ.[3][4][8] This method can be effective but may require more optimization.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Question: I've run the reaction for the specified time, but my TLC analysis shows mostly unreacted 3-(Dimethylamino)phenol. What should I investigate?

Answer: This issue points to insufficient reactivity in your system. Consider the following troubleshooting steps:

  • Reagent Quality and Handling:

    • ICl: Iodine monochloride is moisture-sensitive and can decompose.[7] Use a recently purchased bottle or a freshly purified reagent.

    • NIS: Ensure the N-Iodosuccinimide is pure and has been stored properly, protected from light and moisture.

    • I₂: Check that the iodine is of appropriate purity.

  • Substrate Activation (for I₂/Base Methods): The reaction rate is highly dependent on the formation of the more nucleophilic phenolate ion.[4] Ensure the pH of the medium is sufficiently basic to deprotonate the phenol. If using a weak base like NaHCO₃, ensure it is present in stoichiometric excess.

  • Reaction Temperature: While low temperatures are used to control selectivity, a reaction that is too cold may proceed too slowly or not at all. If you see no conversion at 0°C, consider allowing the reaction to slowly warm to room temperature while monitoring carefully by TLC.

  • Solvent Choice: The solvent can significantly influence reactivity. For NIS iodinations, polar aprotic solvents like acetonitrile or DMF are often effective.[5] For ICl, dichloromethane or glacial acetic acid are common choices.[7] If your chosen solvent is not performing well, consider an alternative based on literature precedents.

Problem 2: Excessive Formation of Di-iodinated Byproducts

Question: My primary product is contaminated with a significant amount of a second, less polar spot on the TLC, which I suspect is the di-iodo species. How can I improve mono-selectivity?

Answer: Over-iodination is a classic challenge with highly activated substrates.[2] The key is to moderate the reactivity of the system.

  • Control Stoichiometry: This is the most critical factor. Use a precise molar ratio of your iodinating agent to the substrate. A ratio of 1.0 to 1.1 equivalents of the iodinating agent is recommended. Avoid using a large excess.[2]

  • Lower the Reaction Temperature: Performing the reaction at 0°C or even lower (e.g., -20°C) will decrease the overall reaction rate and significantly enhance selectivity for the mono-iodinated product by disfavoring the second, slower iodination step.[2][7]

  • Slow, Controlled Addition: Add the iodinating agent (especially ICl) dropwise as a solution over an extended period (e.g., 30-60 minutes). This maintains a low instantaneous concentration of the electrophile, preventing localized areas of high concentration that promote di-iodination.

  • Switch to a Milder Reagent: If you are using ICl and struggling with selectivity, switching to NIS is a highly effective strategy. NIS is inherently less reactive and provides a greater degree of control.[6]

Problem 3: Reaction Mixture Turns Dark and Tarry

Question: My reaction mixture becomes very dark, almost black, during the process, making workup and purification extremely difficult. What is causing this, and how can I prevent it?

Answer: A dark, tarry appearance is a strong indicator of oxidative decomposition of your electron-rich phenol.[3] Phenols are easily oxidized to quinone-type structures, which can then polymerize.

  • Use an Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidation by atmospheric oxygen.

  • Degas Solvents: Use solvents that have been degassed via sparging with nitrogen or through freeze-pump-thaw cycles to remove dissolved oxygen.

  • Avoid Excess Heat: Do not apply unnecessary heat. If the reaction is exothermic, ensure your cooling bath is robust enough to maintain the target temperature.

  • Quench Promptly: Once the reaction is complete (as determined by TLC), quench it immediately. Do not let it stir for extended periods unnecessarily.

  • Check Your Oxidant (if applicable): If you are using an I₂/oxidant system (e.g., I₂/NaOCl), the rate of oxidant addition is critical. Adding the oxidant too quickly can create a highly oxidative environment, leading to decomposition rather than iodination.[8]

Problem 4: Difficult Product Isolation and Purification

Question: I've quenched my reaction, but I'm having trouble isolating a pure product from the crude mixture. What is a reliable workup and purification procedure?

Answer: A systematic workup and purification strategy is essential for obtaining high-purity this compound.

  • Quenching: After the reaction is complete, quench any remaining electrophilic iodine species. This is typically done by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[7] Continue adding until the characteristic iodine color disappears.

  • pH Adjustment & Extraction:

    • If the reaction was run under basic conditions, carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~6-7.[9] This ensures your phenolic product is in its neutral form for efficient extraction into an organic solvent.

    • Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Combine the organic extracts and wash them sequentially with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting material and di-iodinated byproducts. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point.

    • Recrystallization: If the crude product is relatively clean, recrystallization can be an excellent final purification step.[8] Experiment with solvent systems such as ethyl acetate/hexanes or toluene.

Optimized Experimental Protocols

Protocol A: High-Selectivity Iodination using N-Iodosuccinimide (NIS)

This protocol prioritizes control and selectivity, making it an excellent starting point for achieving high purity.

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(Dimethylamino)phenol (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) to the stirred solution in one portion.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours. If the reaction is sluggish, a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) can be added to activate the NIS.[10]

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10% of reaction volume).

    • Dilute the mixture with water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Protocol B: Rapid Iodination using Iodine Monochloride (ICl)

This protocol is faster but requires more stringent control to avoid side reactions.

  • Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 3-(Dimethylamino)phenol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M).

  • Cooling: Cool the solution to 0°C.[7]

  • Reagent Addition: Prepare a solution of Iodine Monochloride (1.0 M in CH₂Cl₂, 1.1 eq). Add this solution dropwise to the cooled, stirring phenol solution over 30 minutes, ensuring the internal temperature does not rise.

  • Reaction Monitoring: Stir at 0°C for an additional 30-60 minutes after the addition is complete. Monitor consumption of the starting material by TLC.

  • Workup:

    • Slowly quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ until the color dissipates.[7]

    • Allow the mixture to warm to room temperature. Separate the layers.

    • Extract the aqueous layer once more with CH₂Cl₂.

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Data & Protocol Summary

ParameterProtocol A (NIS)Protocol B (ICl)
Iodinating Agent N-IodosuccinimideIodine Monochloride
Stoichiometry 1.05 eq1.1 eq
Typical Solvent Acetonitrile (MeCN)Dichloromethane (CH₂Cl₂)
Temperature 0°C0°C
Reaction Time 1-3 hours1-2 hours
Selectivity ExcellentGood (requires strict control)
Pros High selectivity, mild conditions, easy to handle reagent.Fast reaction, high conversion.
Cons Slower reaction, may require catalyst for less active substrates.Risk of over-iodination, moisture-sensitive reagent.

Visual Diagrams

Reaction Mechanism

Caption: Mechanism of Electrophilic Iodination.

General Experimental Workflow

G start Start: Reagent Prep dissolve 1. Dissolve 3-(Dimethylamino)phenol in Anhydrous Solvent start->dissolve cool 2. Cool Reaction Mixture to 0°C dissolve->cool add 3. Add Iodinating Agent Solution (Dropwise) cool->add monitor 4. Monitor by TLC add->monitor quench 5. Quench with aq. Na₂S₂O₃ monitor->quench workup 6. Aqueous Workup & Extraction quench->workup purify 7. Dry, Concentrate & Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree

G obs Initial Observation (Post-Reaction) low_conv Low Conversion obs->low_conv  Mainly Starting Material on TLC byproducts Multiple Products obs->byproducts  Multiple Spots on TLC tar Dark/Tarry Mixture obs->tar  Reaction is Black/Brown sol_low_conv Action: • Check reagent quality • Verify pH (if applicable) • Allow to warm slightly low_conv->sol_low_conv sol_byproducts Action: • Lower temperature • Reduce stoichiometry to ~1.05 eq • Add reagent more slowly • Switch to NIS byproducts->sol_byproducts sol_tar Action: • Use inert atmosphere (N₂) • Degas solvent • Ensure efficient cooling tar->sol_tar

Caption: Troubleshooting guide based on observations.

References

Technical Support Center: Troubleshooting Side-Product Formation in the Iodination of 3-(Dimethylamino)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the iodination of 3-(dimethylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side-product formation during this challenging electrophilic aromatic substitution. Given the high activation of the substrate by both the hydroxyl and dimethylamino groups, precise control is paramount to achieving high yields of the desired mono-iodinated product.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable protocols.

Q1: My reaction is producing significant amounts of di- and tri-iodinated products, leading to low yields of the desired mono-iodo species. How can I improve selectivity?

A1: Cause and Mitigation of Poly-iodination

The formation of multiple iodinated species is a classic challenge with highly activated aromatic compounds like 3-(dimethylamino)phenol. The root cause is that the mono-iodinated product is often still reactive enough to undergo further electrophilic substitution. The electron-donating nature of the hydroxyl and dimethylamino groups strongly activates the ring, making it susceptible to over-iodination.[1][2]

To enhance selectivity for the mono-iodinated product, you must carefully modulate the reactivity of the system.

Key Solutions:

  • Strict Stoichiometric Control: The most critical factor is the molar ratio of the iodinating agent to the substrate. Using an excess of the iodinating agent will invariably lead to poly-iodination.[2][3]

  • Lower Reaction Temperature: Reducing the temperature decreases the overall reaction rate, which disproportionately slows the subsequent, less favorable di- and tri-iodination steps compared to the initial mono-iodination.[3]

  • Slow, Controlled Reagent Addition: Adding the iodinating agent slowly (e.g., dropwise via a syringe pump) maintains a low instantaneous concentration of the electrophile in the reaction mixture. This ensures the electrophile reacts with the more abundant starting material rather than the newly formed mono-iodinated product.

  • Choice of a Milder Iodinating Agent: Highly reactive agents like Iodine Monochloride (ICl) can be difficult to control.[3][4] Consider using a milder reagent such as N-Iodosuccinimide (NIS), which often requires an acid catalyst to become sufficiently electrophilic, providing an additional layer of control.[5]

Table 1: Recommended Conditions for Selective Mono-iodination

ParameterRecommended SettingRationale
Iodinating Agent N-Iodosuccinimide (NIS)Milder and more controllable reactivity compared to ICl or I₂/oxidant systems.[5][6]
Stoichiometry 0.95–1.05 equivalentsPrevents excess electrophile that would drive poly-iodination.[3]
Temperature -10 °C to 0 °CSlows the rate of secondary iodination, enhancing selectivity.
Reagent Addition Dropwise addition over 30–60 minMaintains a low concentration of the electrophile, favoring reaction with the starting material.
Solvent Acetonitrile or THFCommon solvents for NIS reactions that offer good solubility for reactants.[7]

Workflow: Mitigating Poly-iodination

G start High Poly-iodination Observed check_stoich Verify Stoichiometry (Agent ≤ 1.05 eq?) start->check_stoich sub_stoich Action: Use 0.95-1.05 eq. of iodinating agent. start->sub_stoich check_temp Lower Reaction Temperature (e.g., to 0 °C) check_stoich->check_temp If yes check_addition Implement Slow Addition (Syringe Pump) check_temp->check_addition If yes check_reagent Consider Milder Reagent (e.g., NIS instead of ICl) check_addition->check_reagent If yes outcome Improved Mono-iodination Selectivity check_reagent->outcome sub_stoich->check_stoich

Caption: Troubleshooting workflow for poly-iodination issues.

Q2: My reaction mixture turns dark brown or black, yielding a tarry, insoluble material and very little of the desired product. What is causing this decomposition?

A2: Identifying and Preventing Oxidative Side-Reactions

Phenols and anilines are electron-rich and thus susceptible to oxidation, especially under the conditions used for electrophilic iodination.[1][8] The dark, tarry material is characteristic of oxidative polymerization of the starting material or product. The iodinating agent itself (especially systems using an explicit oxidant like H₂O₂ or HIO₃) can act as the oxidant.[9][10]

Key Solutions:

  • Select a Non-Oxidizing Iodination System: Avoid using molecular iodine (I₂) in combination with strong oxidizing agents. Reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) are preferable as they do not require an external oxidant.[4][5]

  • Maintain Low Temperatures: Oxidation reactions, like most side-reactions, are accelerated by heat. Performing the reaction at 0 °C or below will significantly suppress oxidative pathways.

  • Use Degassed Solvents: Removing dissolved oxygen from the solvent by sparging with an inert gas (Nitrogen or Argon) before starting the reaction can minimize oxidation.

  • Effective Quenching: Upon reaction completion, immediately quench with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will destroy any residual iodinating agent and reactive iodine species. The disappearance of the characteristic brown iodine color signals a complete quench.[3][11]

Competing Pathways: Iodination vs. Oxidation

G cluster_0 Desired Pathway cluster_1 Side-Reaction Pathway substrate 3-(Dimethylamino)phenol (Electron-Rich) iodination Electrophilic Attack by 'I+' substrate->iodination Controlled Conditions oxidation Oxidation (by Reagent/Air) substrate->oxidation Harsh Conditions (High Temp, Strong Oxidant) product Mono-iodinated Product iodination->product side_product Tarry Polymers oxidation->side_product

Caption: Desired iodination versus the competing oxidation pathway.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about optimizing the iodination of 3-(dimethylamino)phenol.

Q1: What is the optimal iodinating agent for this specific substrate?

A1: The "best" agent depends on a balance of reactivity, selectivity, and handling considerations. For a highly activated substrate like 3-(dimethylamino)phenol, control is more important than raw power.

Table 2: Comparison of Common Iodinating Agents

Iodinating AgentProsConsRecommendation for 3-(Me₂N)PhOH
I₂ + Oxidant (e.g., HIO₃, NaOCl)Inexpensive iodine source.[2][12]Often requires strong oxidants that can cause side-reactions; can be difficult to control.[8]Not Recommended. High risk of oxidation and poly-iodination.
Iodine Monochloride (ICl) Highly effective, potent source of "I+".[4] Reacts without an added oxidant.Very reactive, can be difficult to control selectivity (mono- vs di-).[1][3] Moisture sensitive.[3]Use with caution. Requires very low temperatures and slow addition to achieve mono-selectivity.
N-Iodosuccinimide (NIS) Mild reagent, easy to handle solid.[6] Reactivity can be tuned with a catalytic amount of acid (e.g., TFA, TsOH).[5][7]More expensive than I₂. May require activation for less reactive substrates.Highly Recommended. Offers the best balance of reactivity and control for this sensitive substrate.
Q2: How does pH critically influence this reaction?

A2: pH is a critical variable because it alters the state and reactivity of both the hydroxyl and dimethylamino functional groups.

  • High pH (Basic): The hydroxyl group is deprotonated to form the highly nucleophilic phenolate ion. This dramatically increases the rate of electrophilic substitution.[13][14] However, very high pH can promote unwanted side reactions.

  • Low pH (Acidic): The dimethylamino group becomes protonated to form an ammonium salt (-N⁺H(CH₃)₂). This transforms the powerful electron-donating group into a deactivating, meta-directing group. Concurrently, the concentration of the reactive phenolate is suppressed. The overall reaction rate will decrease significantly.

  • Neutral/Slightly Acidic pH: This range often provides the best balance. The substrate is sufficiently activated by the neutral -OH and -NMe₂ groups, without the deactivation from protonation or the side-reactions associated with strongly basic conditions. For NIS reactions, a catalytic amount of acid is often used to activate the NIS, making the reaction medium slightly acidic.[5]

The Effect of pH on Substrate Reactivity

G a [Substrate]-N⁺H(CH₃)₂ (Deactivated) -OH (Neutral) (Moderately Activating) Overall: SLOW REACTION b [Substrate]-N(CH₃)₂ (Strongly Activating) -OH (Neutral) (Moderately Activating) Overall: FAST REACTION c [Substrate]-N(CH₃)₂ (Strongly Activating) -O⁻ (Phenolate) (VERY Strongly Activating) Overall: VERY FAST REACTION (Risk of Side-Reactions) label_axis <--------------------------- Increasing pH --------------------------->

Caption: Influence of pH on the activating properties of the substrate.

Q3: What is the standard protocol for reaction workup and purification?

A3: A proper workup is essential to remove unreacted reagents and by-products, ensuring the isolation of a pure product.

Step-by-Step Workup and Purification Protocol:

  • Quench the Reaction: Once TLC or LC-MS analysis shows consumption of the starting material, cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring. Continue adding until the brown color of iodine is fully discharged and the solution becomes colorless or pale yellow. This step removes excess I⁺ species.[3]

  • pH Adjustment & Extraction: If the reaction was run under acidic conditions, neutralize it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • Wash the Organic Layer: Combine the organic extracts and wash them sequentially with:

    • Water (1 x volume)

    • Brine (saturated aqueous NaCl solution) (1 x volume) This removes water-soluble impurities and salts.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid or oil will likely contain a mixture of the desired product and small amounts of side-products.

    • Recrystallization: This is an effective method if a suitable solvent system can be found that selectively crystallizes the desired product.

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the most reliable method. A solvent system like Hexane/Ethyl Acetate is a good starting point for elution.

References

Technical Support Center: A Guide to the Stability and Degradation of 3-(Dimethylamino)-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Dimethylamino)-4-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to empower you with the knowledge to anticipate and address challenges in your experiments, ensuring the integrity of your results.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional dyes. Its unique structure, featuring a phenolic hydroxyl group, a tertiary amine, and an aromatic iodide, provides versatile reactivity. However, these same functional groups contribute to its potential instability and complex degradation pathways. Understanding these liabilities is critical for its effective handling, storage, and application in experimental work. This guide provides a proactive approach to mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by its susceptibility to oxidation and photodegradation. The electron-donating nature of both the hydroxyl and dimethylamino groups increases the electron density of the aromatic ring, making it more prone to oxidation compared to unsubstituted phenol. Like many phenolic compounds, it is also sensitive to light. Key factors to control are:

  • Oxygen: Exposure to air, especially in solution, can lead to oxidation.

  • Light: UV and even ambient light can trigger photodegradation pathways.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • pH: The stability of the compound can be pH-dependent, with increased degradation often observed under basic conditions which favor phenoxide formation, a more easily oxidized species.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this exact molecule are not extensively documented in the literature, we can infer the most probable routes based on the reactivity of its functional groups—aminophenols and iodophenols. The primary degradation pathways are likely to be oxidation and photodegradation.[1][2]

  • Oxidation: The aminophenol moiety is susceptible to oxidation, which can lead to the formation of highly colored quinone-imine structures and further polymerization.[3][4][5] This is often the cause of color change in solutions.

  • Deiodination: The carbon-iodine bond can be cleaved under certain conditions, such as through radical abstraction or during advanced oxidation processes.[6][7] This can lead to the formation of 3-(dimethylamino)phenol and other byproducts.

  • Photodegradation: Aromatic iodine compounds can be susceptible to photodegradation, potentially leading to the formation of various photoproducts.[8]

Q3: How should I properly store this compound?

A3: To ensure the long-term stability of this compound, it is crucial to minimize its exposure to oxygen, light, and heat.

ParameterRecommended Storage ConditionRationale
Temperature 2-8°C[9][10]Slows down the rate of potential degradation reactions.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation.
Light In an amber or opaque, tightly sealed container[9][10]Protects the compound from light-induced degradation.
Form As a solidThe compound is generally more stable in its solid form than in solution.

Q4: Can I prepare stock solutions of this compound in advance?

A4: It is highly recommended to prepare solutions of this compound fresh for each experiment. If a stock solution must be prepared, it should be stored under the same stringent conditions as the solid material (refrigerated, protected from light, and under an inert atmosphere). The choice of solvent can also impact stability; aprotic solvents may be preferable to protic solvents to minimize reactions involving the phenolic proton. Monitor the solution for any color change, which would indicate degradation.

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound in experimental settings.

Problem 1: My solution of this compound has turned yellow/brown/pink.

  • Possible Cause: This is a classic indicator of oxidation.[2] The aminophenol moiety is likely oxidizing to form colored quinone-like species and potentially polymers.[1][4]

  • Troubleshooting Steps:

    • Confirm Purity of Starting Material: Before preparing a new solution, ensure your solid this compound has not degraded. It should be a pale, off-white solid.

    • Use Degassed Solvents: Purge your solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes before dissolving the compound. This removes dissolved oxygen.

    • Work Under an Inert Atmosphere: If possible, handle the solid and prepare the solution in a glovebox or under a stream of inert gas.

    • Protect from Light: Prepare and store the solution in an amber vial or a clear vial wrapped in aluminum foil.

    • Consider Antioxidants: If compatible with your downstream application, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), may help to inhibit oxidation.

Problem 2: I am observing unexpected peaks in my HPLC/LC-MS analysis.

  • Possible Cause: These unexpected peaks are likely degradation products. Degradation can occur during sample preparation, storage, or even during the analysis itself (e.g., on-column degradation).

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Sample: Immediately after preparation, analyze a sample to establish a baseline chromatogram. Compare this to aged samples to identify peaks that appear or grow over time.

    • Investigate Sample Preparation:

      • pH: Check the pH of your sample diluent. If it is basic, consider neutralizing it or using a slightly acidic buffer, as basic conditions can promote oxidation.

      • Temperature: Keep your samples cool during preparation and in the autosampler.

    • Optimize Analytical Method:

      • Mobile Phase: Ensure your mobile phase is degassed. Consider if the pH of the mobile phase is contributing to on-column degradation. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid can be a good starting point.[11]

      • Column Temperature: If using a heated column, try running the analysis at a lower temperature.

    • Characterize Unknown Peaks: If the problem persists, consider using LC-MS/MS to obtain structural information about the degradation products. Likely masses would correspond to deiodinated product, oxidized species (e.g., +16 Da for N-oxide or quinone formation), or dimers.

Problem 3: My reaction yield is lower than expected.

  • Possible Cause: The low yield could be due to the degradation of your this compound starting material, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Assess Starting Material Purity: Before starting your reaction, confirm the purity of your this compound using a suitable analytical technique (e.g., NMR, HPLC).

    • Control Reaction Conditions:

      • Degas Reaction Mixture: If your reaction is sensitive to oxygen, ensure all solvents and reagents are thoroughly degassed, and run the reaction under an inert atmosphere.

      • Protect from Light: Wrap your reaction vessel in aluminum foil.

      • Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating.

    • Order of Reagent Addition: Consider if the order of reagent addition could be contributing to the degradation of your starting material. For example, if your reaction involves a strong base, adding it immediately before the electrophile might minimize the time the more reactive phenoxide is present.

Visualizing Degradation and Experimental Workflows

To provide a clearer understanding of the potential degradation pathways and a typical experimental workflow for handling this compound, the following diagrams are provided.

Potential Degradation Pathways

Potential Degradation Pathways of this compound A This compound B Oxidized Intermediates (e.g., Quinone-imine) A->B Oxidation (O2, Metal Ions) D Deiodinated Product (3-(Dimethylamino)phenol) A->D Reductive/Radical Deiodination E Photodegradation Products A->E Photolysis (UV/Light) C Polymeric Degradation Products (Colored) B->C Polymerization

Caption: Inferred degradation pathways of this compound.

Recommended Experimental Workflow

Recommended Handling Workflow cluster_prep Preparation cluster_use Usage cluster_cleanup Cleanup start Start storage Retrieve Solid from 2-8°C, Dark, Inert Storage start->storage dissolve Dissolve Solid in Degassed Solvent (Protect from Light) storage->dissolve degas Degas Solvent (e.g., with Ar or N2) degas->dissolve reaction Use Freshly Prepared Solution in Reaction (Inert Atmosphere, Light Protected) dissolve->reaction analysis Immediate Analysis (HPLC, LC-MS) dissolve->analysis dispose Dispose of Unused Solution and Waste Properly reaction->dispose analysis->dispose finish End dispose->finish

Caption: A workflow for handling this compound to minimize degradation.

Concluding Remarks

The successful use of this compound hinges on a proactive understanding of its stability limitations. By implementing the storage, handling, and troubleshooting strategies outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their experiments. While the degradation pathways presented are based on established chemical principles of related compounds, they provide a robust framework for anticipating and diagnosing issues. We encourage you to contact our technical support team for any further questions or to discuss your specific application.

References

Technical Support Center: Optimizing Reactions with 3-(Dimethylamino)-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-(Dimethylamino)-4-iodophenol. My goal is to provide you with field-proven insights and troubleshooting strategies, moving beyond simple protocols to explain the fundamental science behind your experimental choices. This guide focuses specifically on one of the most critical, yet often misunderstood, variables in your reaction setup: the solvent.

Frequently Asked Questions (FAQs)

Q1: My reaction involving the displacement of iodide from this compound is unexpectedly slow. What is the most likely cause related to my solvent choice?

This is a classic issue that almost always points to a mismatch between the reaction mechanism and the solvent's properties. The displacement of iodide on an aromatic ring, especially one activated by an electron-donating group like dimethylamine, typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this charged intermediate is paramount to achieving a favorable reaction rate.

Your primary suspect should be the use of a polar protic solvent (e.g., methanol, ethanol, water). While excellent for dissolving polar reagents, these solvents can severely hinder SNAr reactions.

Causality Explained: Polar protic solvents possess O-H or N-H bonds, making them strong hydrogen bond donors.[2] They form a "solvation shell" or "cage" around the negatively charged nucleophile, stabilizing it but also blunting its reactivity.[3][4] This hydrogen bonding must be overcome for the nucleophile to attack the aromatic ring, significantly increasing the activation energy and thus slowing the reaction.

Troubleshooting Steps:

  • Confirm Your Solvent Type: Identify if your solvent is polar protic.

  • Switch to a Polar Aprotic Solvent: Replace your current solvent with a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN). These solvents possess large dipole moments to dissolve reagents and stabilize the charged Meisenheimer complex but lack the O-H or N-H bonds that deactivate the nucleophile.[5] In many cases, switching from methanol to a polar aprotic solvent can increase the reaction rate by several orders of magnitude.[4]

Q2: I've switched to a polar aprotic solvent, but my reaction rate is still suboptimal. What other solvent properties should I consider?

While the protic/aprotic distinction is the most significant factor, other properties play a crucial role. If you're still facing issues, consider the solvent's polarity, as quantified by its dielectric constant (ε).

Causality Explained: The rate-determining step in an SNAr reaction is the formation of the charged Meisenheimer complex.[6][7] Solvents with a high dielectric constant are more effective at stabilizing this charged intermediate, thereby lowering the activation energy of the transition state and accelerating the reaction.[8][9]

Troubleshooting Workflow: The following workflow can help you systematically diagnose and solve rate issues related to solvent choice.

G Start Slow Reaction Rate Observed CheckProtic Is the solvent polar protic? (e.g., MeOH, EtOH, H2O) Start->CheckProtic YesProtic Yes CheckProtic->YesProtic   NoProtic No CheckProtic->NoProtic   SwitchSolvent Switch to a Polar Aprotic Solvent (e.g., DMSO, DMF, MeCN) YesProtic->SwitchSolvent CheckDielectric Evaluate Dielectric Constant (ε) Is it low? (e.g., THF, Dioxane) NoProtic->CheckDielectric SwitchSolvent->CheckDielectric YesLowD Yes CheckDielectric->YesLowD   NoLowD No CheckDielectric->NoLowD   IncreasePolarity Select a solvent with a higher ε (e.g., move from THF to MeCN or DMSO) YesLowD->IncreasePolarity CheckSolubility Is the starting material fully dissolved at reaction temperature? NoLowD->CheckSolubility Final Reaction Optimized IncreasePolarity->Final YesSoluble Yes CheckSolubility->YesSoluble   NoSoluble No CheckSolubility->NoSoluble   YesSoluble->Final ConsiderMixture Consider a solvent mixture or a co-solvent to improve solubility. (e.g., Toluene/DMF) NoSoluble->ConsiderMixture ConsiderMixture->Final

Caption: Troubleshooting workflow for slow reaction rates.

Solvent Property Comparison Table

SolventTypeDielectric Constant (ε) at 20°CH-Bonding AbilityTypical Impact on SNAr Rate
WaterPolar Protic80.1Donor & AcceptorVery Slow
MethanolPolar Protic33.0Donor & AcceptorSlow
EthanolPolar Protic24.5Donor & AcceptorSlow
Acetonitrile (MeCN)Polar Aprotic37.5AcceptorFast
N,N-Dimethylformamide (DMF)Polar Aprotic36.7AcceptorVery Fast
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7AcceptorVery Fast
Tetrahydrofuran (THF)Polar Aprotic7.6AcceptorModerate to Slow
Q3: Can the phenolic -OH group on my starting material interact with the solvent and affect the reaction?

Absolutely. The phenolic proton is acidic and capable of hydrogen bonding. This interaction is a critical, often overlooked, aspect of reaction design.

Causality Explained:

  • As a Hydrogen Bond Donor: The phenol's -OH group can donate a hydrogen bond to hydrogen bond acceptor (HBA) solvents like DMSO or DMF.[10][11] This interaction can influence the electron density of the aromatic ring.

  • As a Hydrogen Bond Acceptor: The oxygen atom of the phenol can accept a hydrogen bond from hydrogen bond donor (HBD) solvents like methanol. This interaction can make the phenol group a less effective electron-donating group, potentially slowing reactions that rely on its activating effect.[12]

In SNAr reactions, the electron-donating dimethylamino group is the primary activator. However, solvent interactions with the phenolic -OH can subtly modulate the ring's overall electron density and thus the reaction rate.

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Phenol_P This compound Solvent_P CH₃OH Phenol_P->Solvent_P H-bond donation (from phenol -OH) Solvent_P->Phenol_P H-bond acceptance (by phenol O) Phenol_A This compound Solvent_A DMSO Phenol_A->Solvent_A H-bond donation (to solvent O)

Caption: Solvent-phenol hydrogen bonding interactions.

Troubleshooting Guide: Experimental Protocols

Problem: How to experimentally determine the optimal solvent for my reaction.

A solvent screening study is the most robust method. This involves running the reaction in parallel across a panel of selected solvents under identical conditions.

Protocol: Parallel Solvent Screening for SNAr Reactions

Objective: To identify the solvent that provides the highest reaction rate and yield for the nucleophilic substitution of this compound.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, piperidine)

  • Solvent Panel: Methanol, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)

  • Internal Standard (e.g., dodecane, biphenyl - must be inert to reaction conditions)

  • Reaction vials with stir bars

  • Heating block or oil bath

  • GC or HPLC for analysis

Procedure:

  • Preparation: In separate, identical reaction vials, place this compound (1 equivalent) and a magnetic stir bar.

  • Solvent Addition: To each vial, add a different solvent from the panel (e.g., 2 mL). Ensure all starting material is dissolved. Gentle warming may be necessary; if so, apply it consistently across all vials.[13]

  • Standard Addition: Add a precise amount of the internal standard to each vial.

  • Equilibration: Place all vials in the heating block set to the desired reaction temperature (e.g., 80 °C) and allow them to equilibrate for 5 minutes.

  • Reaction Initiation: At time t=0, add the nucleophile (e.g., 1.2 equivalents) to each vial simultaneously or in rapid, timed succession.

  • Time Point Sampling: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw a small aliquot (e.g., 50 µL) from each reaction.

  • Quenching: Immediately quench each aliquot in a separate vial containing a suitable quenching agent (e.g., dilute HCl in ethyl acetate) to stop the reaction.

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the ratio of starting material to product, normalized against the internal standard.

  • Data Interpretation: Plot the concentration of the product versus time for each solvent. The initial slope of this curve is proportional to the initial reaction rate.

Expected Outcome & Data Visualization: You should observe significantly different reaction profiles for each solvent. The data can be summarized to compare reaction rates directly.

Table: Hypothetical Kinetic Data from Solvent Screening

SolventTypeRate Constant (k, M⁻¹s⁻¹)Yield after 4h (%)
MethanolPolar Protic1.2 x 10⁻⁵5%
THFPolar Aprotic8.5 x 10⁻⁴35%
AcetonitrilePolar Aprotic3.1 x 10⁻³78%
DMFPolar Aprotic9.8 x 10⁻³>95%
DMSOPolar Aprotic1.5 x 10⁻²>99%

This data clearly demonstrates that polar aprotic solvents provide a significant rate enhancement, with DMSO being the most effective in this hypothetical case, consistent with its high dielectric constant and hydrogen bond accepting nature.

References

Technical Support Center: Quenching & Workup Procedures for Reactions Involving 3-(Dimethylamino)-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions containing 3-(Dimethylamino)-4-iodophenol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique combination of a nucleophilic dimethylamino group, an acidic phenol, and a reactive aryl iodide presents specific challenges during reaction quenching and product isolation. This guide provides in-depth, field-proven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound that I must consider before planning my quench and workup?

A1: Understanding the acid-base characteristics of your molecule is the most critical factor for a successful workup. This compound is an amphoteric compound, meaning it has both acidic and basic functional groups.

  • The Phenolic Hydroxyl (-OH): This group is weakly acidic. Phenols typically have a pKa around 10.[1] In the presence of a base (e.g., pH > 10), it will deprotonate to form a negatively charged phenoxide ion. This dramatically increases the molecule's solubility in water.

  • The Dimethylamino (-NMe₂): This group is basic. The conjugate acid of an aryldimethylamine has a pKa of approximately 5.[2] In the presence of an acid (e.g., pH < 5), it will protonate to form a positively charged ammonium cation, which also significantly enhances aqueous solubility.

This dual nature means the molecule's solubility is highly dependent on the pH of the aqueous phase during extraction. Attempting to extract the product at a neutral pH of 7 is often the most effective strategy to ensure it remains in the organic layer.

Functional GroupTypeApproximate pKaBehavior during Workup
Phenolic Hydroxyl Acidic~10Deprotonates at high pH (>10) to form a water-soluble phenoxide.
Dimethylamino Basic~5 (of conjugate acid)Protonates at low pH (<5) to form a water-soluble ammonium salt.
Q2: My reaction involves a highly reactive organometallic reagent (e.g., n-BuLi, t-BuLi, Grignard). What is the safest and most effective procedure for quenching the excess reagent?

A2: Quenching pyrophoric or highly reactive organometallic reagents requires a careful, stepwise approach to manage the highly exothermic nature of their reaction with protic sources.[3][4] Never add water or a strong acid directly to a reaction mixture containing a significant amount of unreacted organometallic species.[5] This can cause a violent, uncontrolled reaction that may lead to fire or explosion.[6]

The standard, trusted protocol involves the slow, sequential addition of increasingly reactive protic reagents, while maintaining a low temperature.[7]

  • Inert Atmosphere: Ensure the reaction flask is maintained under an inert atmosphere (Nitrogen or Argon) throughout the quenching process.[3][6]

  • Cooling: Cool the reaction vessel to 0 °C or below using an ice-water or dry ice/acetone bath. This is crucial for controlling the exotherm.[4][6]

  • Step 1: Weakly Protic Quench: Slowly add a less reactive alcohol, such as isopropanol , dropwise via a syringe or an addition funnel.[6][7] Isopropanol reacts much less vigorously than water.[6] Continue the addition until you observe a significant reduction or cessation of gas evolution (bubbling).

  • Step 2: Moderately Protic Quench: After the initial vigorous reaction subsides, you can switch to a more reactive alcohol like methanol or ethanol .[3][7] Add it slowly, continuing to monitor for any signs of a renewed exotherm.

  • Step 3: Aqueous Quench: Once you are confident that all reactive metal species have been consumed, you can slowly add water or a saturated aqueous solution (e.g., NH₄Cl for neutral/mildly acidic conditions) to complete the quench.[5]

  • Warm to Room Temperature: After the addition is complete and the reaction is quiescent, allow the mixture to slowly warm to room temperature with continued stirring.[6]

G cluster_prep Preparation cluster_quench Sequential Quenching Protocol cluster_final Final Steps prep1 Maintain Inert Atmosphere (N₂/Ar) prep2 Cool Reaction to 0 °C q1 1. Slow, dropwise addition of Isopropanol prep2->q1 q2 Observe for cessation of bubbling q1->q2 q3 2. Slow addition of Methanol / Ethanol q2->q3 Reaction subsides q4 3. Slow addition of H₂O or aq. NH₄Cl q3->q4 final1 Allow to Warm to Room Temp q4->final1 final2 Proceed to Aqueous Workup final1->final2 G start Persistent Emulsion During Workup a1 Add Saturated NaCl (Brine) and gently swirl. start->a1 q1 Have you tried adding Brine? q2 Did the emulsion break? q1->q2 Yes a2 Filter the entire mixture through a pad of Celite®. q1->a2 No a1->q1 success Problem Solved: Proceed with Workup q2->success q3 Did the emulsion break? a2->q3 q3->q2 Yes a3 Add a different solvent (e.g., DCM if using Ether) to change density. q3->a3 No fail Consider centrifugation or alternative workup a3->fail

References

Validation & Comparative

A Comparative Guide to a Validated HPLC-UV Method for 3-(Dimethylamino)-4-iodophenol Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. For a compound like 3-(Dimethylamino)-4-iodophenol, a potential intermediate in complex syntheses, rigorous purity assessment is paramount. This guide provides an in-depth, technically-grounded examination of a validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for this purpose. Moving beyond a simple protocol, we will explore the scientific rationale behind the methodology, validate its trustworthiness in accordance with international standards, and objectively compare it against alternative analytical technologies.

The Analytical Challenge: Why HPLC-UV for this compound?

This compound is a moderately polar aromatic compound. Its structure, featuring a phenolic hydroxyl group, a tertiary amine, and an iodine substituent, presents a unique chromatographic profile. The primary goal of a purity method is to separate the main compound from any potential impurities, which could include starting materials, by-products from synthesis (e.g., isomers, under- or over-iodinated species), and degradation products.

Why HPLC-UV is the Workhorse Method:

  • Specificity: Reversed-phase HPLC excels at separating compounds with varying polarity. A standard C18 column can effectively retain the molecule while allowing for the resolution of more or less polar impurities by manipulating the mobile phase composition.

  • Sensitivity & Quantitation: The phenolic ring and its substituents constitute a chromophore that absorbs UV light. This intrinsic property allows for sensitive detection and accurate quantitation using a UV detector, a robust and cost-effective tool in any analytical laboratory.

  • Versatility: The method is adaptable. By adjusting the mobile phase, gradient, and column chemistry, the separation can be fine-tuned to resolve even closely related impurities.

A Validated HPLC-UV Method: Design and Rationale

A method's true value lies in its validation—the documented proof that it is fit for its intended purpose. The following proposed method is designed for robustness and is grounded in principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Table 1: Proposed Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic compound. A 250 mm length ensures high resolving power for complex impurity profiles.[4][5]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe acidic mobile phase (pH ~2-3) protonates the dimethylamino group, ensuring a single ionic form and sharp, symmetrical peak shapes. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minA gradient elution is crucial for a purity method. It ensures that early-eluting polar impurities are well-retained and late-eluting non-polar impurities are eluted within a reasonable runtime, preventing carryover.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and separation efficiency.
Detection UV at 230 nmThis wavelength is selected to be near the UV absorbance maximum for the aminophenol chromophore, providing high sensitivity for both the main peak and potential impurities.[6]
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Method Validation: Establishing Trustworthiness

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3] Following the ICH Q2(R1) framework, a series of experiments must be performed to establish the method's performance characteristics.[1][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by running blanks, placebos, and spiked samples to show that no other substances interfere with the main peak.

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve should typically be ≥0.999.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations (e.g., spiked samples) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are crucial for controlling trace-level impurities.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

Validation_Workflow A Method Development (Selectivity & Initial Conditions) B Specificity (Peak Purity & Interference Check) A->B Forced Degradation C Linearity & Range B->C D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Validated Method (Fit for Purpose) G->H System Suitability Criteria Met

Caption: Workflow for HPLC method validation per ICH guidelines.

Comparative Analysis of Purity Assessment Techniques

While HPLC-UV is a powerful and accessible technique, it is essential to understand its position relative to other analytical methods. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information or higher sensitivity.

Table 2: Comparison of Analytical Methods for Purity Assessment

TechniquePrincipleSpecificitySensitivityThroughputCost (Equipment/Run)Key AdvantageKey Limitation
Validated HPLC-UV Chromatographic separation based on polarity, UV absorbance detection.HighModerate (ng)ModerateLow / LowRobust, quantitative, widely available.Requires chromophore; no structural info.
LC-MS HPLC separation coupled with mass spectrometry detection.Very HighHigh (pg-fg)ModerateHigh / ModerateProvides molecular weight and structural data.More complex, matrix effects can suppress ionization.
GC-MS Gas-phase separation based on volatility, MS detection.Very HighHigh (pg-fg)HighModerate / LowExcellent for volatile impurities (e.g., residual solvents).Requires analyte to be volatile or derivable; thermal degradation risk.[8]
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy.HighLow (µg-mg)LowVery High / HighPrimary method, no need for reference standard of the impurity.Low sensitivity, requires highly pure internal standard.
DSC Differential Scanning Calorimetry.LowLowLowModerate / LowMeasures total eutectic impurities based on melting point depression.[9]Non-specific, requires crystalline and thermally stable sample.[9]

In Context:

  • For routine QC and release testing: A validated HPLC-UV method offers the ideal balance of performance, cost, and reliability.

  • For impurity identification: When an unknown peak is detected by HPLC-UV, LC-MS is the logical next step to determine its molecular weight and fragmentation pattern, providing clues to its structure.

  • For residual solvent analysis: GC-MS is the gold standard and is often run as a complementary method to HPLC.

Experimental Protocols

A. Protocol for Purity Assessment by Validated HPLC-UV
  • Solution Preparation:

    • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

    • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Chromatographic System Setup:

    • Equilibrate the HPLC system with the mobile phase conditions described in Table 1.

    • Ensure the system passes a suitability test before analysis (e.g., replicate injections of the standard solution show %RSD ≤ 2.0% for retention time and peak area).

  • Analysis Sequence:

    • Inject a blank (Diluent).

    • Inject the Standard Solution five times.

    • Inject the Sample Solution in duplicate.

  • Data Processing:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the percentage of each impurity using the area percent method:

      • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100%

    • The purity of the main compound is reported as 100% minus the sum of all impurity percentages.

B. Protocol for Validation: Linearity Experiment
  • Stock Solution Preparation (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask and dilute to volume with Diluent.

  • Preparation of Calibration Standards: Perform serial dilutions of the Stock Solution to prepare at least five concentration levels covering the expected range (e.g., 0.005, 0.01, 0.05, 0.1, and 0.2 mg/mL).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis:

    • Construct a calibration curve by plotting the mean peak area against the concentration for each level.

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.

    • Acceptance Criteria: The r² value should be ≥ 0.999. The y-intercept should be close to zero.

Conclusion

For the critical task of assessing the purity of this compound, a validated HPLC-UV method stands out as the most practical, robust, and reliable approach for routine applications. Its high specificity, quantitative accuracy, and cost-effectiveness make it an indispensable tool in both research and quality control environments. While techniques like LC-MS and GC-MS are superior for specialized tasks like structural elucidation or volatile impurity analysis, the foundational purity assessment is best served by a well-developed and rigorously validated HPLC-UV method. By understanding the scientific principles behind the method design and adhering to systematic validation protocols, researchers can ensure the generation of trustworthy and reproducible data, underpinning the integrity of their scientific work.

References

Comparative Reactivity Analysis: 3-(Dimethylamino)-4-iodophenol vs. 4-bromophenol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. The judicious selection of starting materials, particularly the aryl halide component, is paramount to achieving high efficiency, selectivity, and yield. This guide provides an in-depth comparative analysis of the reactivity of two functionalized phenols: 3-(Dimethylamino)-4-iodophenol and the more common building block, 4-bromophenol. While direct, side-by-side experimental data for this compound is limited in the literature, this guide synthesizes fundamental principles of organometallic chemistry, substituent effects, and data from analogous systems to offer a robust predictive framework for researchers.

Foundational Principles: The Hierarchy of Aryl Halide Reactivity

The reactivity of aryl halides (Ar-X) in the majority of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is primarily dictated by the rate of the oxidative addition step. This is the initial, and often rate-determining, step where the palladium(0) catalyst inserts into the carbon-halogen bond. The generally accepted order of reactivity is:

Ar-I > Ar-OTf > Ar-Br >> Ar-Cl [1][2]

This trend is directly correlated with the carbon-halogen bond dissociation energy (BDE). The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. Consequently, the energy barrier for the Pd(0) catalyst to cleave the C-I bond is significantly lower, leading to faster reaction rates and often allowing for milder reaction conditions (e.g., lower temperatures, lower catalyst loadings).[3]

For instance, in Sonogashira couplings, aryl iodides are known to be the most reactive of the aryl halides, often enabling reactions to proceed at room temperature. In contrast, aryl bromides typically require heating to achieve comparable conversion rates.[4][5] This difference can be exploited for selective reactions on molecules bearing both iodo and bromo substituents.[6][7]

Electronic Effects: The Role of Substituents

Beyond the identity of the halogen, the electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the reactivity of the aryl halide. The oxidative addition step is generally accelerated by electron-withdrawing groups (EWGs) and decelerated by electron-donating groups (EDGs).[8][9] EWGs decrease the electron density on the aromatic ring, making the carbon atom of the C-X bond more electrophilic and thus more susceptible to attack by the nucleophilic Pd(0) center.

  • 4-bromophenol : This molecule contains a hydroxyl group (-OH) para to the bromine atom. The hydroxyl group is a potent electron-donating group through resonance (lone pair donation into the ring) but is electron-withdrawing through induction. Overall, its strong resonance effect dominates, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. This electron-donating effect tends to slow down the rate of oxidative addition compared to an unsubstituted bromobenzene.

  • This compound : This molecule presents a more complex electronic profile.

    • Iodine at C4 : As established, the C-I bond is intrinsically more reactive than the C-Br bond.

    • Hydroxyl group at C1 : Similar to 4-bromophenol, the -OH group donates electron density into the ring.

    • Dimethylamino group at C3 : The dimethylamino (-NMe₂) group is a very strong electron-donating group, also through resonance. Its position meta to the iodine means its resonance effect does not directly increase electron density at the site of the C-I bond, but its powerful inductive and resonance effects significantly enrich the overall electron density of the aromatic ring.

The combined effect of two strong electron-donating groups (-OH and -NMe₂) on the ring of this compound would be expected to significantly decrease the rate of oxidative addition compared to a simple iodophenol. However, the fundamental difference in bond energy between C-I and C-Br is the more dominant factor. Therefore, This compound is predicted to be substantially more reactive than 4-bromophenol . The inherent high reactivity of the C-I bond is expected to outweigh the deactivating effects of the electron-donating substituents.

Comparative Experimental Design

To empirically validate the predicted reactivity, a series of standardized palladium-catalyzed cross-coupling reactions can be performed. The Suzuki-Miyaura reaction is an excellent model system for this comparison due to its widespread use and well-understood mechanism.

Generalized Suzuki-Miyaura Catalytic Cycle

The catalytic cycle illustrates the key steps where reactivity differences manifest, primarily in the initial oxidative addition.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex trans-Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Rate-Determining Step (Ar-I > Ar-Br) Transmetalation Transmetalation PdII_complex->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation PdII_Ar_Ar trans-Ar-Pd(II)(Ar')L₂ Transmetalation->PdII_Ar_Ar ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to compare the reactivity of the two substrates under identical, mild conditions where differences in reaction rate and yield will be most apparent.

Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis start Flame-dry Schlenk flask under vacuum add_solids Add Aryl Halide (1.0 mmol), Phenylboronic Acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(PPh₃)₄ (2 mol%) start->add_solids add_solvent Add degassed Dioxane/H₂O (4:1, 5 mL) add_solids->add_solvent heat Heat reaction mixture at 80 °C add_solvent->heat monitor Monitor reaction progress by TLC/GC-MS at t = 1h, 2h, 4h, 8h heat->monitor quench Cool to RT, quench with H₂O monitor->quench extract Extract with Ethyl Acetate (3x) quench->extract dry_purify Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography extract->dry_purify analyze Characterize product and determine isolated yield dry_purify->analyze

Caption: Step-by-step workflow for the comparative Suzuki-Miyaura coupling experiment.

Detailed Steps:

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (either this compound or 4-bromophenol, 1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., 1, 2, 4, and 8 hours) to compare the rate of consumption of the starting material.

  • Workup: Upon completion (or after a set time, e.g., 8 hours), cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography to determine the isolated yield.

Predicted Outcomes and Data Summary

Based on the principles outlined, the experimental results are expected to follow a clear trend. This compound will react significantly faster and provide a higher yield within a shorter timeframe compared to 4-bromophenol under identical conditions.

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compound4-bromophenolRationale
Predicted Reactivity HighModerateWeaker C-I bond leads to faster oxidative addition.[2][3]
Reaction Time (80°C) Expected < 4 hours for >90% conversionExpected > 8 hours for comparable conversionThe energy barrier for C-I bond cleavage is lower.
Expected Yield (at 4h) High (>85%)Moderate (<50%)Faster kinetics favor product formation over catalyst decomposition.
Optimal Temperature Potentially reactive at lower temps (e.g., 50-60°C)Requires higher temperatures (≥80°C) for efficient coupling.[10]Reflects the difference in bond dissociation energies.
Potential Side Reactions Standard Suzuki side reactions (e.g., homocoupling).Higher temperatures may increase side reactions like debromination.Milder conditions for the iodo-compound are generally cleaner.

Broader Implications for Other Cross-Coupling Reactions

The observed reactivity trend is not limited to the Suzuki-Miyaura reaction and can be extrapolated to other important palladium-catalyzed transformations.

  • Buchwald-Hartwig Amination : This reaction for forming C-N bonds also proceeds via an oxidative addition mechanism.[11][12] While aryl iodides are generally very reactive, some studies note that the iodide anion generated can sometimes have an inhibitory effect on certain catalyst systems.[13] Nevertheless, the initial oxidative addition step is typically much faster for aryl iodides than for aryl bromides.[13]

  • Sonogashira Coupling : As a quintessential reaction for forming C(sp²)-C(sp) bonds, the Sonogashira coupling exhibits a pronounced reactivity difference between aryl iodides and bromides. The higher reactivity of aryl iodides allows for the use of milder bases and lower reaction temperatures, which is crucial for sensitive substrates.[4][6]

Conclusion for the Practicing Scientist

For researchers and drug development professionals, the choice between an iodo- or bromo-substituted precursor has significant practical consequences.

  • Reactivity and Efficiency : this compound is unequivocally the more reactive coupling partner. Its use will likely result in shorter reaction times, higher yields, and require less forcing conditions (lower temperatures and catalyst loadings). This is particularly advantageous in late-stage functionalization where preserving complex molecular scaffolds is critical.

  • Cost and Availability : A practical consideration is that aryl bromides, like 4-bromophenol, are generally less expensive and more widely available from commercial suppliers than their corresponding aryl iodide counterparts.

  • Strategic Synthesis : The pronounced difference in reactivity allows for orthogonal synthetic strategies. If a molecule were to contain both a bromo and an iodo group, selective functionalization at the iodo position could be achieved under mild conditions, leaving the bromo group intact for a subsequent, different coupling reaction under more vigorous conditions.[7]

References

A Senior Application Scientist's Guide to Palladium Catalysis: Benchmarking Catalysts for Reactions of 3-(Dimethylamino)-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex organic molecules is a cornerstone of innovation. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a versatile and high-yielding approach to molecular construction.[1][2] This guide provides an in-depth, comparative analysis of various palladium catalysts for reactions involving the versatile building block, 3-(Dimethylamino)-4-iodophenol. This substrate, with its electron-donating amino group and reactive iodide, presents a unique case study for catalyst selection in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Central Role of the Palladium Catalyst

The success of a palladium-catalyzed cross-coupling reaction hinges on the choice of the palladium source and its associated ligands. The catalyst's role is to facilitate the intricate dance of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination that forges the new chemical bond.[3] The electronic and steric properties of both the substrate and the catalyst system dictate the reaction's efficiency, yield, and selectivity. For a substrate like this compound, the electron-rich nature of the aromatic ring can influence the rate of oxidative addition, a key step in the catalytic cycle.

General Workflow of Palladium-Catalyzed Cross-Coupling Reactions

A general understanding of the workflow is crucial before delving into specific catalyst comparisons. The following diagram illustrates the key stages of a typical palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Vessel Reaction Vessel (Inert Atmosphere) Heating Heating (if required) Reaction_Vessel->Heating Reaction Mixture Substrate This compound Coupling_Partner Coupling Partner (Boronic Acid, Alkyne, Amine) Catalyst Palladium Catalyst Ligand Ligand (if not pre-complexed) Base Base Solvent Solvent Stirring Stirring Heating->Stirring Quenching Quenching Stirring->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Desired Product Purification->Product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals.[4] In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl groups at the 4-position.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Considerations
Pd(PPh₃)₄ PPh₃K₂CO₃Toluene/H₂O901280-90A classic, reliable catalyst. May require higher temperatures and longer reaction times.[5]
PdCl₂(dppf) dppfCs₂CO₃DMF110690-97The bidentate dppf ligand often enhances catalytic activity and stability, leading to higher yields and shorter reaction times.[3]
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene/H₂O1001-2>95Modern catalyst system with a bulky, electron-rich ligand, excellent for challenging substrates.[4]
Pd/C -K₂CO₃EtOH/H₂O25-801-1285-99Heterogeneous catalyst that is easily separated and recycled, offering a greener alternative.[6][7]

Expert Insights: For a substrate like this compound, the electron-donating dimethylamino group can increase the electron density on the aromatic ring, potentially slowing down the oxidative addition step. Catalysts with electron-rich and bulky ligands, such as SPhos, can often overcome this by promoting the formation of the active Pd(0) species and facilitating the oxidative addition. While Pd(PPh₃)₄ is a workhorse, more modern catalyst systems often provide superior results in terms of reaction time and yield.[4] The choice between a homogeneous and heterogeneous catalyst like Pd/C often depends on the scale of the reaction and the importance of catalyst recovery and reuse.[6][7]

Experimental Protocol: Suzuki-Miyaura Coupling with PdCl₂(dppf)
  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf), 0.03 mmol, 3 mol%).

  • Add anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Stir the mixture at 110 °C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling is the go-to method for forming a bond between an aryl halide and a terminal alkyne, leading to the synthesis of valuable arylalkynes.[1]

Catalyst Performance Comparison for Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Considerations
Pd(PPh₃)₄ CuIEt₃NTHF25-504-885-95The classic Sonogashira catalyst system. The copper co-catalyst is crucial for the activation of the alkyne.[8]
PdCl₂(PPh₃)₂ CuIEt₃NDMF25-603-690-98A stable Pd(II) precatalyst that is reduced in situ. Often shows excellent activity.[9]
Pd(OAc)₂ / XPhos -Cs₂CO₃Dioxane80-10012-2470-85A copper-free variant, which can be advantageous when copper sensitivity is a concern. May require higher temperatures.

Expert Insights: The traditional Sonogashira reaction relies on a dual palladium/copper catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. For electron-rich substrates like this compound, the reaction generally proceeds smoothly. Both Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are excellent choices.[8][9] Copper-free Sonogashira couplings have been developed to avoid potential issues with copper, such as homocoupling of the alkyne (Glaser coupling). These systems often employ bulky, electron-rich phosphine ligands like XPhos.

Experimental Protocol: Sonogashira Coupling with Pd(PPh₃)₄
  • In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) in a mixture of tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2 mL).

  • Add the terminal alkyne (1.2 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

III. Buchwald-Hartwig Amination: Creating C(sp²)-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[3] For this compound, this reaction would typically involve coupling with a different amine, as the substrate itself is an arylamine. For the purpose of this guide, we will consider the coupling of a related substrate, 4-iodoanisole, with dimethylamine to illustrate the comparative performance of catalysts for forming a dimethylamino-aryl bond.

Catalyst Performance Comparison for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Considerations
Pd(OAc)₂ / BINAP BINAPNaOt-BuToluene80-10012-2470-85A second-generation catalyst system that expanded the scope of the reaction to include a wider range of amines.[3]
Pd₂(dba)₃ / XPhos XPhosK₃PO₄t-BuOH80-1101-4>95A highly active and versatile catalyst system with a bulky biaryl phosphine ligand, suitable for a broad range of substrates.[10]
RuPhos Pd G3 RuPhosLHMDSDioxane25-801-3>95A third-generation precatalyst offering high stability and reactivity, often allowing for lower catalyst loadings and milder conditions.[11]

Expert Insights: The evolution of the Buchwald-Hartwig amination has been driven by ligand design.[2] Early systems using ligands like P(o-tol)₃ had limited scope. The development of bidentate ligands like BINAP and dppf significantly broadened the utility of the reaction.[3] The introduction of bulky, electron-rich biaryl phosphine ligands such as XPhos and RuPhos led to highly active and versatile catalyst systems that can couple a wide variety of aryl halides and amines under milder conditions and with lower catalyst loadings.[10][11] For the formation of a dimethylamino-aryl bond, a modern catalyst system like Pd₂(dba)₃/XPhos or a RuPhos-based precatalyst would be the preferred choice for high efficiency.

Experimental Protocol: Buchwald-Hartwig Amination with Pd₂(dba)₃ / XPhos
  • To a Schlenk tube under an argon atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and XPhos (0.024 mmol, 2.4 mol%).

  • Add 4-iodoanisole (1.0 mmol) and potassium phosphate (K₃PO₄, 1.5 mmol).

  • Add anhydrous tert-butanol (t-BuOH, 3 mL).

  • Add a solution of dimethylamine (1.2 mmol, e.g., 2.0 M in THF).

  • Seal the tube and heat the reaction mixture at 100 °C for 1-4 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizing the Catalytic Cycles

To further understand the mechanistic nuances, the following diagrams illustrate the fundamental steps of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig catalytic cycles.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Ar-C≡C-R Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide Base CuI CuI CuI->Cu_Acetylide Cu_Acetylide->Transmetal

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R₂NH PdII_Amine [Ar-Pd(II)(HNR₂)-I(L₂)]⁺ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)-NR₂(L₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Recommendations

The selection of an optimal palladium catalyst for reactions with this compound is a critical decision that significantly impacts reaction efficiency and overall success. For Suzuki-Miyaura reactions, while traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are effective, modern systems with bulky phosphine ligands such as SPhos often deliver superior performance. In Sonogashira couplings, the classic Pd(PPh₃)₄/CuI and PdCl₂(PPh₃)₂/CuI systems remain highly reliable. For Buchwald-Hartwig aminations, the use of advanced catalyst systems featuring ligands like XPhos or RuPhos is highly recommended for achieving high yields under mild conditions. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for researchers to develop efficient and selective synthetic methodologies for this important class of molecules.

References

A Researcher's Guide to Investigating Cross-Reactivity of 3-(Dimethylamino)-4-iodophenol in Horseradish Peroxidase-Based Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of enzymatic assays is paramount. The selection of substrates and the validation of assay components are critical steps in ensuring data accuracy and reproducibility. This guide provides a comprehensive framework for analyzing the potential cross-reactivity of 3-(Dimethylamino)-4-iodophenol in enzymatic assays, particularly those employing horseradish peroxidase (HRP), a cornerstone enzyme in modern diagnostics and research. While not a conventional substrate, the phenolic structure of this compound warrants a thorough investigation into its potential as an interfering compound.

The Foundation: Understanding HRP and its Chromogenic Substrates

Horseradish peroxidase (HRP) is a widely utilized enzyme in various immunoassays, including the enzyme-linked immunosorbent assay (ELISA). Its popularity stems from its stability, high catalytic activity, and the availability of a diverse range of substrates that produce a quantifiable signal upon oxidation. The fundamental principle of HRP-based detection is the enzymatic catalysis of a substrate in the presence of hydrogen peroxide (H₂O₂), resulting in a colored, fluorescent, or luminescent product.

Some of the most prevalent chromogenic substrates for HRP include:

  • 3,3',5,5'-Tetramethylbenzidine (TMB): A highly sensitive substrate that produces a blue soluble product, which turns yellow upon the addition of a stop solution (typically an acid).

  • o-Phenylenediamine (OPD): A versatile substrate that yields a yellow-orange soluble product.

  • 2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS): Produces a green soluble product and is known for its long-term stability.

The choice among these substrates often depends on the desired sensitivity, dynamic range, and the specific application.

The Enigma of this compound: A Case for Interference Analysis

A thorough review of scientific literature and chemical supplier databases does not indicate that this compound is a standard substrate for HRP or other enzymes commonly used in assays. However, its chemical structure, specifically the presence of a phenolic group, raises a significant possibility of interference in HRP-based assays. Phenolic compounds are known to interact with HRP and can act as competing substrates or even inactivate the enzyme, leading to erroneous results.[1][2] Such interference can manifest as falsely elevated or depressed signals, depending on the nature of the interaction.[3][4]

Therefore, a rigorous cross-reactivity analysis is not merely a precautionary measure but a crucial step in validating any assay where the presence of this compound is anticipated, either as a component of the test sample or as a contaminant.

The HRP Catalytic Cycle and Potential for Interference

The catalytic action of HRP involves a multi-step reaction with its substrates. Understanding this pathway is key to comprehending how a compound like this compound might interfere.

HRP_Cycle HRP_Fe3 HRP (Fe³⁺) Resting State HRP_Cpd_I Compound I [Fe⁴⁺=O Por•⁺] HRP_Fe3->HRP_Cpd_I + H₂O₂ Substrate_Radical Substrate Radical (AH•) HRP_Fe3->Substrate_Radical HRP_Cpd_II Compound II [Fe⁴⁺=O Por] HRP_Cpd_I->HRP_Cpd_II + Substrate (AH₂) H2O H₂O HRP_Cpd_II->HRP_Fe3 + Substrate (AH₂) H2O2 H₂O₂ Substrate_H Substrate (AH₂) Product Colored Product (A) Substrate_Radical->Product Dimerization/ Further Oxidation Interferent 3-(Dimethylamino) -4-iodophenol Interferent->HRP_Fe3 Inactivation Interferent->HRP_Cpd_I Competing Reaction Interferent->HRP_Cpd_II Competing Reaction

Caption: The HRP catalytic cycle and potential points of interference by this compound.

As depicted, this compound could potentially interfere by:

  • Acting as a competing electron donor: It could be oxidized by Compound I or Compound II, thus reducing the amount of the intended chromogenic substrate that is turned over, leading to a decreased signal (false negative).

  • Directly inactivating the enzyme: Some phenolic compounds can cause irreversible inactivation of HRP, which would also lead to a reduced signal.[2][5]

Experimental Protocol for Cross-Reactivity Analysis

To objectively assess the impact of this compound on a standard HRP-based assay, a systematic experimental approach is required. The following protocol outlines a robust method for this analysis using a direct ELISA format as an example.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Plate_Prep Coat Microplate with Antigen Block Block Wells Plate_Prep->Block Wash1 Wash Plate Block->Wash1 Add_HRP_Conj Add HRP-Conjugated Antibody Wash1->Add_HRP_Conj Add_Interferent Add Serial Dilutions of This compound Add_HRP_Conj->Add_Interferent Incubate1 Incubate Add_Interferent->Incubate1 Wash2 Wash Plate Incubate1->Wash2 Add_Substrate Add Chromogenic Substrate (e.g., TMB) Wash2->Add_Substrate Incubate2 Incubate for Color Development Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate

Caption: Experimental workflow for assessing the interference of this compound in an HRP-based ELISA.

Materials:
  • 96-well ELISA plates

  • Antigen for coating

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBST)

  • HRP-conjugated antibody specific to the antigen

  • This compound

  • Chromogenic HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:
  • Plate Coating: Coat the wells of a 96-well plate with the antigen of interest at an optimized concentration. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step as in step 2.

  • Addition of HRP Conjugate and Interferent:

    • Prepare serial dilutions of this compound in the assay buffer.

    • To the experimental wells, add the HRP-conjugated antibody and the various concentrations of this compound.

    • Include control wells with only the HRP-conjugated antibody (positive control) and wells with no HRP conjugate (background control).

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed in the positive control wells.

  • Stopping the Reaction: Add the stop solution to each well to quench the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Interpretation and Comparative Analysis

The results of this experiment will elucidate the effect of this compound on the HRP assay. The data can be tabulated to compare the signal output at different concentrations of the potential interferent.

Table 1: Hypothetical Data on the Interference of this compound in an HRP-based ELISA

Concentration of this compound (µM)Average Absorbance at 450 nm% Inhibition
0 (Positive Control)1.8500%
11.7803.8%
101.52017.8%
500.98047.0%
1000.45075.7%
Background Control0.050N/A

In this hypothetical scenario, this compound demonstrates a dose-dependent inhibitory effect on the HRP-catalyzed reaction, suggesting it acts as an interfering substance.

Comparison with Standard HRP Substrates

To provide context, it is useful to compare the characteristics of established HRP substrates.

Table 2: Performance Characteristics of Common HRP Chromogenic Substrates

SubstrateWavelength (nm)Product ColorSensitivityStability
TMB370/652 (blue), 450 (yellow)Blue (soluble), Yellow (stopped)HighModerate
OPD492Yellow-Orange (soluble)ModerateLight-sensitive
ABTS405-410Green (soluble)ModerateHigh

This table serves as a reference for the expected performance of a standard HRP assay in the absence of interfering compounds.

Conclusion and Recommendations

The analysis of this compound reveals that while it is not a conventional substrate for HRP, its phenolic nature makes it a potential source of significant interference in enzymatic assays. The provided experimental protocol offers a robust framework for quantifying this interference. Researchers encountering this compound in their samples should perform such validation studies to ensure the accuracy and reliability of their assay data. If significant interference is detected, sample purification to remove the compound or the use of an alternative detection system that is not susceptible to interference from phenolic compounds may be necessary.

References

A Comparative Guide to Confirming the Structure of 3-(Dimethylamino)-4-iodophenol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-4-iodophenol is a versatile substituted phenol that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. Its structure incorporates a hydroxyl group, a dimethylamino group, and an iodine atom on an aromatic ring, offering multiple reactive sites. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

However, the presence of multiple functional groups can also lead to complex reaction mixtures and potential side products, making unambiguous structural confirmation of the final products a critical step in any synthetic workflow. This guide provides a comparative overview of the most effective analytical techniques for elucidating the structure of molecules derived from this compound, supported by experimental insights and detailed protocols.

Common Reaction Pathways and Expected Products

The reactivity of this compound is dominated by the susceptibility of the carbon-iodine bond to undergo oxidative addition with palladium(0) catalysts. This reactivity makes it an excellent substrate for several widely used cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the iodophenol with an organoboron reagent, typically a boronic acid or ester.[1][2] This is a powerful method for synthesizing biaryl compounds. The general reaction is shown below:

    • Expected Product: A 4-aryl-3-(dimethylamino)phenol derivative. The key challenge is confirming the regiochemistry and the successful formation of the new C-C bond.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the iodophenol and a primary or secondary amine.[3][4] It is a cornerstone of modern medicinal chemistry for accessing aryl amines.

    • Expected Product: A substituted 4-amino-3-(dimethylamino)phenol derivative. Confirmation involves verifying the formation of the C-N bond and identifying the substituents on the newly introduced nitrogen.

  • Other Coupling Reactions: The versatile C-I bond can also participate in other coupling reactions such as Sonogashira (with terminal alkynes), Heck (with alkenes), and C-O or C-S coupling reactions.[3]

Structural Confirmation: A Comparative Analysis of Techniques

A multi-technique approach is invariably the most robust strategy for structure confirmation. Each method provides a unique piece of the structural puzzle, and their combined data lead to an irrefutable assignment.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Proton environment, connectivity (J-coupling), and relative stereochemistry.Provides detailed information on the number and connectivity of protons. Crucial for confirming substitution patterns on the aromatic ring.Can have overlapping signals in complex molecules. Does not directly observe quaternary carbons.
¹³C NMR Spectroscopy Number and chemical environment of carbon atoms.Directly observes all carbon atoms, including quaternary ones.[5] Confirms the carbon skeleton of the molecule.Lower sensitivity than ¹H NMR. Longer acquisition times may be needed.
2D NMR (COSY, HSQC, HMBC) Correlation between nuclei (H-H, C-H).Essential for unambiguously assigning signals and confirming connectivity in complex structures.[6] Can differentiate between isomers.Requires more instrument time and expertise in data interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the molecular formula (with High-Resolution MS). Fragmentation can confirm the presence of specific substructures.[7]Isomers often cannot be distinguished. Fragmentation can be complex to interpret.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple method to identify key functional groups like -OH, -NH, C=O, etc.[5]Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute 3D structure of a molecule in the solid state.The "gold standard" for structure determination, providing unambiguous proof of connectivity and stereochemistry.Requires a single crystal of suitable quality, which can be difficult to grow.

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the routine confirmation of organic structures.[6] For aromatic compounds, proton (¹H) NMR signals typically appear in the 6.5-8.0 ppm range, while carbon (¹³C) signals are found between 110-150 ppm.[8]

Sample Preparation Protocol (¹H and ¹³C NMR):

  • Weigh 5-10 mg of the purified reaction product.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. Ensure the chosen solvent dissolves the compound completely and does not have signals that overlap with key analyte resonances.

  • Vortex the tube gently to ensure a homogenous solution.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Acquire the spectrum according to standard instrument parameters.

Interpreting the Data - A Case Study:

Let's consider the hypothetical Suzuki coupling product of this compound with phenylboronic acid: 3-(Dimethylamino)-[1,1'-biphenyl]-4-ol .

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

ProtonsExpected Chemical Shift (ppm)MultiplicityKey Features
Aromatic (new phenyl ring)7.20 - 7.60Multiplet5 protons from the newly introduced phenyl group.
Aromatic (H-2, H-5, H-6)6.80 - 7.10Multiplet3 protons on the original phenol ring, with distinct coupling patterns.
-OH~5.0 (variable)Broad SingletChemical shift is concentration and solvent dependent. Can be confirmed by D₂O exchange.
-N(CH₃)₂~2.70SingletA singlet integrating to 6 protons, characteristic of the dimethylamino group.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

CarbonExpected Chemical Shift (ppm)Key Features
Aromatic (C-OH)150 - 155Quaternary carbon attached to the hydroxyl group.
Aromatic (C-N)145 - 150Quaternary carbon attached to the dimethylamino group.
Aromatic (C-C, biaryl link)135 - 140Two quaternary carbons forming the biaryl bond.
Aromatic (CH)115 - 130Multiple signals corresponding to the protonated aromatic carbons.[9]
-N(CH₃)₂~40Signal for the two equivalent methyl carbons.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the product, which is a critical piece of evidence. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing further confidence in the assigned structure.

Sample Preparation Protocol (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • A small amount of formic acid or ammonium hydroxide can be added to promote ionization if necessary.

  • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

Interpreting the Data:

For our case study product, 3-(Dimethylamino)-[1,1'-biphenyl]-4-ol (C₁₄H₁₅NO), the expected data would be:

  • Calculated Exact Mass: 213.1154

  • Observed HRMS (ESI+): [M+H]⁺ = 214.1227

  • Fragmentation: The molecular ion is often unstable and breaks into smaller, characteristic pieces.[10] For halogenated precursors, the loss of the halogen atom is a common fragmentation pathway.[11][12] In the product, cleavage of the biaryl bond or loss of a methyl group from the dimethylamino moiety might be observed.

Visualization of the Confirmation Workflow

The logical flow of confirming a reaction product's structure can be visualized as a systematic process of gathering and integrating data from multiple analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_confirmation Final Confirmation Reaction Reaction of this compound Workup Reaction Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification MS Mass Spectrometry (MS) - Molecular Weight - Formula (HRMS) Purification->MS Is the mass correct? NMR NMR Spectroscopy - 1H, 13C, 2D NMR - Connectivity & Skeleton Purification->NMR Does the skeleton match? IR IR Spectroscopy - Functional Groups Purification->IR Are functional groups present? Structure Proposed Structure MS->Structure NMR->Structure IR->Structure

Caption: Workflow for Synthesis and Structural Confirmation.

The Interplay of Analytical Techniques

No single technique provides the complete picture. It is the synergy between methods that leads to a confident structural assignment.

G Final_Structure Unambiguous Structure Confirmed NMR NMR (¹H, ¹³C, 2D) Connectivity Atom Connectivity & Carbon Skeleton NMR->Connectivity MS Mass Spec (HRMS) MolWeight Molecular Weight & Elemental Formula MS->MolWeight IR IR Spec. FuncGroups Functional Groups (-OH, -NH, etc.) IR->FuncGroups XRay X-Ray (if crystalline) AbsoluteStruct Absolute 3D Structure XRay->AbsoluteStruct Connectivity->Final_Structure Core Framework MolWeight->Final_Structure Verification FuncGroups->Final_Structure Confirmation AbsoluteStruct->Final_Structure Absolute Proof

Caption: Logical Relationship Between Analytical Techniques.

Conclusion

Confirming the structure of reaction products derived from this compound requires a diligent and systematic application of modern analytical techniques. While cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are generally reliable, the potential for unexpected rearrangements or side reactions necessitates thorough characterization. The combination of NMR spectroscopy for detailed connectivity information, mass spectrometry for molecular weight and formula determination, and IR spectroscopy for functional group identification provides a robust and trustworthy method for structural elucidation. For novel compounds, or in cases of ambiguity, single-crystal X-ray diffraction remains the ultimate arbiter of molecular structure. By integrating these techniques, researchers can proceed with confidence in their synthetic outcomes.

References

Analytical method validation for genotoxic impurities in 3-(Dimethylamino)-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Analytical Method Validation for Genotoxic Impurities in 3-(Dimethylamino)-4-iodophenol

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of analytical methodologies for the validation of methods to detect and quantify potential genotoxic impurities (GTIs) in the active pharmaceutical ingredient (API) this compound. We will delve into the regulatory landscape, the rationale behind technique selection, and provide detailed, field-proven protocols for robust method validation, grounded in scientific integrity and regulatory compliance.

The Imperative for Controlling Genotoxic Impurities

Genotoxic impurities are a class of compounds that have the potential to damage DNA, leading to mutations and potentially causing cancer.[1][2][3] Consequently, regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), mandate their strict control in pharmaceutical products.[4][5]

The cornerstone of this regulatory framework is the ICH M7 guideline, which establishes a risk-based approach for the assessment and control of these impurities.[1][2][6] A key concept within this guideline is the Threshold of Toxicological Concern (TTC) , a value representing an acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects.[4] For most genotoxic impurities, the TTC is set at 1.5 µ g/day for lifetime exposure.[7][8] This TTC value is not a universal limit but is used to derive a specific concentration limit for an impurity in an API, calculated based on the maximum daily dose of the drug.

Calculation of Impurity Limit:

Concentration Limit (ppm)=TTC (µg/day)Maximum Daily Dose of Drug (g/day) \text{Concentration Limit (ppm)} = \frac{\text{TTC (µg/day)}}{\text{Maximum Daily Dose of Drug (g/day)}} Concentration Limit (ppm)=Maximum Daily Dose of Drug (g/day)TTC (µg/day)​

This calculation underscores the critical need for highly sensitive and specific analytical methods capable of quantifying impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels.

Identifying Potential Genotoxic Impurities in this compound Synthesis

A robust analytical strategy begins with a thorough risk assessment of the API's synthetic route to identify potential GTIs.[2][9] For this compound, while the exact synthesis is proprietary, we can infer likely classes of GTIs based on its chemical structure.

  • Source of Concern 1: The Dimethylamino Group: This functional group is typically introduced via methylation using highly reactive, and often genotoxic, alkylating agents.

    • Potential GTIs: Methyl iodide, dimethyl sulfate, methyl methanesulfonate. These are potent alkylating agents and are classified as known mutagens.

  • Source of Concern 2: Aromatic Scaffolding: The synthesis likely involves halogenated and/or amino-substituted aromatic precursors.

    • Potential GTIs: Residual starting materials or byproducts such as 4-iodoaniline or other halo-aromatic compounds which may carry structural alerts for mutagenicity.

  • Source of Concern 3: Potential for Side Reactions: The presence of a secondary amine function (dimethylamine) in the presence of nitrosating agents (like nitrous acid from residual nitrites) can lead to the formation of nitrosamines.

    • Potential GTIs: N-Nitrosodimethylamine (NDMA) is a well-known, potent genotoxic impurity.[4][10]

This guide will focus on developing and validating methods for a representative PGI from each class: Methyl Iodide (Volatile Alkylating Agent) and 4-Iodoaniline (Non-volatile Process Impurity) .

Comparative Analysis of Analytical Technologies

The selection of an analytical technique is dictated by the physicochemical properties of the target GTI and the required sensitivity.[9][11] No single technique is universally applicable.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Liquid-phase separation based on polarity; detection via UV absorbance.Gas-phase separation of volatile compounds; detection by mass spectrometry.Liquid-phase separation; highly selective and sensitive detection by tandem mass spectrometry.
Best Suited For Non-volatile GTIs with a strong UV chromophore.[12][13]Volatile & semi-volatile GTIs (e.g., alkyl halides, residual solvents, nitrosamines).[4][9][12]The broadest range of GTIs, especially non-volatile, polar, and thermally labile compounds.[4][14][15]
Sensitivity Moderate (often insufficient for low TTC-derived limits).[16]High to Very High.Very High (Gold Standard for trace analysis).[17]
Specificity Moderate (Risk of co-elution with matrix components).High (Mass fragmentation provides structural confirmation).Very High (Parent/daughter ion transitions are highly specific).
Application to 4-Iodoaniline Suitable. Possesses a strong UV chromophore.Not suitable (non-volatile).Excellent. Provides superior sensitivity and specificity, minimizing matrix interference.
Application to Methyl Iodide Not suitable (volatile, lacks strong chromophore).Excellent. Headspace GC-MS is the ideal technique.[9]Not suitable (volatile).

Experimental Design & Validation Protocols

Method validation demonstrates that an analytical procedure is fit for its intended purpose.[18][19] The following protocols are based on the ICH Q2(R2) guideline and represent a self-validating system for ensuring data integrity.[15][19]

Workflow for Analytical Technique Selection

The following diagram illustrates the decision-making process for selecting the appropriate analytical technology.

G cluster_start Impurity Assessment cluster_properties Physicochemical Properties cluster_gc GC Pathway cluster_lc LC Pathway start Identify Potential Genotoxic Impurity (PGI) volatility Is the PGI volatile or thermally labile? start->volatility gc_ms Select Headspace GC-MS volatility->gc_ms Yes chromophore Does the PGI have a strong UV chromophore? volatility->chromophore No sensitivity Is HPLC-UV sensitivity sufficient for TTC limit? chromophore->sensitivity Yes lc_ms Select LC-MS/MS chromophore->lc_ms No lc_uv Select HPLC-UV sensitivity->lc_uv Yes sensitivity->lc_ms No

Caption: Decision tree for selecting the appropriate analytical technique for GTI analysis.

Protocol 1: LC-MS/MS Method Validation for 4-Iodoaniline

This protocol provides the validation framework for quantifying 4-iodoaniline in this compound.

Objective: To validate a method with a Limit of Quantification (LOQ) ≤ 5 ppm, assuming a 1 g/day maximum drug dose (TTC-derived limit ≈ 1.5 ppm, requiring a robust method).

1. Specificity & Selectivity

  • Causality: This is the foundational parameter. We must prove that the signal we measure comes exclusively from 4-iodoaniline and not from the API or other impurities. Co-eluting peaks can lead to falsely elevated results.

  • Procedure:

    • Analyze a diluent blank to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a solution of the API (this compound) to confirm no interference from the main compound.

    • Analyze a solution of 4-iodoaniline standard to establish its retention time and mass transition.

    • Analyze a spiked sample (API fortified with 4-iodoaniline at the target limit) to demonstrate adequate resolution and recovery in the presence of the matrix.

  • Acceptance Criteria: No significant interference at the retention time and mass transition of 4-iodoaniline in the blank and unspiked API samples. The peak in the spiked sample must be pure and well-resolved.

2. Limit of Detection (LOD) & Limit of Quantification (LOQ)

  • Causality: The LOQ defines the lowest concentration that can be reliably measured with acceptable precision and accuracy.[20] For GTI analysis, the method's LOQ must be at or below the control limit derived from the TTC.[17] The LOD is the lowest detectable concentration but is not quantifiable.

  • Procedure:

    • Prepare a series of increasingly dilute solutions of 4-iodoaniline.

    • Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 3 for the LOD.

    • Determine the concentration that yields an S/N of approximately 10 for the LOQ.

    • Confirm the LOQ by injecting six replicate samples at this concentration and verifying that the precision (RSD) and accuracy meet acceptance criteria.

  • Acceptance Criteria: LOD (S/N ≥ 3), LOQ (S/N ≥ 10). Precision at LOQ should be ≤ 20% RSD, and accuracy should be within 80-120%.

3. Linearity & Range

  • Causality: Establishes a direct, proportional relationship between analyte concentration and the instrument's response. This validates the use of a calibration curve for quantification.

  • Procedure:

    • Prepare at least five concentration levels of 4-iodoaniline, ranging from the LOQ to 150% of the specification limit (e.g., 5 ppm).

    • Inject each level and plot the peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.99. The y-intercept should be minimal.

4. Accuracy (as Recovery)

  • Causality: Demonstrates the closeness of the measured value to the true value, proving the method is free from significant systematic error or matrix bias.[13][17]

  • Procedure:

    • Spike the API sample with 4-iodoaniline at three concentration levels (e.g., LOQ, 100% of spec limit, 150% of spec limit).

    • Prepare three replicate samples at each level.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: Mean recovery should be within 80-120% at each level.

5. Precision

  • Causality: Measures the degree of scatter or random error in the method. It is assessed at two levels: repeatability (short-term variability) and intermediate precision (long-term variability).[20]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate spiked samples at 100% of the specification limit on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for each set of measurements should be ≤ 15%.

6. Robustness

  • Causality: Assesses the method's reliability during normal use by showing it is unaffected by small, deliberate changes to its parameters.[20] This ensures transferability between labs.

  • Procedure:

    • Slightly vary critical method parameters one at a time (e.g., mobile phase pH ± 0.2 units, column temperature ± 5°C, flow rate ± 10%).

    • Analyze a spiked sample under each modified condition.

  • Acceptance Criteria: The results should not deviate significantly from the results obtained under the nominal conditions. System suitability parameters must still be met.

Validation Workflow Diagram

This diagram outlines the logical flow of the validation process.

G cluster_method Method Development cluster_validation Method Validation (ICH Q2) cluster_result Outcome dev Optimized Analytical Method spec Specificity dev->spec lod_loq LOD & LOQ spec->lod_loq linear Linearity & Range lod_loq->linear acc Accuracy linear->acc prec Precision (Repeatability & Intermediate) acc->prec robust Robustness prec->robust validated Validated Method (Fit for Purpose) robust->validated

Caption: Sequential workflow for analytical method validation as per ICH Q2 guidelines.

Summarized Data & Acceptance Criteria

The following table summarizes typical acceptance criteria for a GTI method validation.

Validation ParameterAcceptance CriteriaRationale
Specificity No interference at the analyte's retention time and mass transition.Ensures the signal is solely from the target impurity.
LOQ S/N ≥ 10; Precision ≤ 20% RSD; Accuracy 80-120%.Guarantees reliable quantification at the control limit.
Linearity (r²) ≥ 0.99Confirms a proportional response for accurate calculation.
Accuracy (% Recovery) 80 - 120%Confirms the absence of significant systematic error or matrix effects.
Precision (% RSD) ≤ 15%Ensures the method produces consistent results.
Robustness Results are not significantly affected by minor parameter changes.Demonstrates method reliability and transferability.

References

A Comparative Guide to the Purity Determination of -3-(Dimethylamino)-4-iodophenol: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the accurate determination of purity is a cornerstone of quality, safety, and efficacy. For an intermediate like 3-(Dimethylamino)-4-iodophenol, a molecule with potential applications in the synthesis of bioactive compounds, rigorous purity assessment is not merely a procedural step but a critical determinant of downstream success. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with conventional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a data-driven comparison to guide researchers in selecting the most appropriate analytical strategy.

The Principle of Purity: Why It Matters

The purity of a chemical substance, particularly one destined for pharmaceutical use, is a critical quality attribute. Impurities can arise from various sources, including unreacted starting materials, byproducts of the synthesis, or degradation products. These impurities can have unintended pharmacological or toxicological effects, interfere with the desired reaction pathway, and compromise the integrity of research data. Therefore, the choice of an analytical method for purity determination must be made with a thorough understanding of its capabilities and limitations.

Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful tool for the precise and accurate determination of substance purity.[1][2][3] Unlike chromatographic techniques that often rely on the comparison of a signal response to that of a chemically identical reference standard, qNMR is a primary ratio method.[4][5] This means that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[6] By co-dissolving a known mass of the analyte with a known mass of a highly pure internal standard, the purity of the analyte can be calculated directly, without the need for a specific reference standard of the analyte itself.[6][7]

Causality in Experimental Design: The "Why" Behind the "How"

The successful implementation of a qNMR experiment hinges on a series of carefully considered choices. The selection of an appropriate internal standard is paramount. An ideal internal standard should:

  • Be of high, certified purity (≥99.5%) : Any impurity in the standard will directly translate into an error in the calculated purity of the analyte.[8]

  • Exhibit excellent solubility in the chosen deuterated solvent alongside the analyte to ensure a homogeneous solution.[8][9]

  • Possess signals that do not overlap with any of the analyte's signals. Sharp, singlet peaks in a clear region of the spectrum are ideal.[10][8]

  • Be chemically inert and not react with the analyte or the solvent.[11]

  • Have a molecular weight that allows for accurate weighing and a signal intensity comparable to the analyte at the chosen concentrations.

For the analysis of this compound, a polar aromatic compound, a suitable internal standard would be something like maleic acid or 1,4-dinitrobenzene, depending on the chosen solvent and the specific chemical shifts of the analyte's protons.

The choice of solvent is also critical. It must completely dissolve both the analyte and the internal standard. For a phenol derivative, deuterated dimethyl sulfoxide (DMSO-d6) is often a good choice due to its excellent solvating power for polar compounds.[12]

Finally, the NMR acquisition parameters must be optimized for quantification. A sufficiently long relaxation delay (D1) is crucial to ensure that all protons have fully relaxed between scans, preventing signal saturation and ensuring accurate integration.[13]

Experimental Protocol: qNMR Purity Determination of this compound

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial using a calibrated analytical balance (accuracy ± 0.01 mg).
  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, ≥99.5% purity) into the same vial.
  • Record the exact masses of both the analyte and the internal standard.
  • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the vial.
  • Ensure complete dissolution by gentle vortexing or sonication.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[14]
  • Temperature: 298 K.
  • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for quantitative accuracy).
  • Number of Scans (NS): 16-64, depending on the concentration, to achieve a good signal-to-noise ratio (S/N > 150).[15]
  • Acquisition Time (AQ): At least 3 seconds.
  • Spectral Width (SW): Approximately 16 ppm.

3. Data Processing and Purity Calculation:

  • Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.
  • Carefully phase the spectrum and perform a baseline correction.
  • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., one of the aromatic protons) and a signal from the internal standard (e.g., the singlet from the vinyl protons of maleic acid).
  • Calculate the purity using the following formula:

Alternative Purity Determination Methods

While qNMR offers a direct and elegant approach to purity determination, chromatographic techniques like HPLC and GC are well-established and widely used in the pharmaceutical industry.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[16] For purity analysis, the area of the main peak is often expressed as a percentage of the total area of all detected peaks (area percent method). This method is highly sensitive and can resolve closely related impurities. However, it assumes that all compounds have a similar response factor at the detection wavelength, which is not always the case. For more accurate quantification, a reference standard of the analyte is required to create a calibration curve.

Experimental Protocol: HPLC Purity Determination of this compound

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start at 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 10 mL of the initial mobile phase composition.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. It separates components based on their boiling points and interactions with a stationary phase in a heated column.[17] Similar to HPLC, purity is often determined by the area percent method. GC is particularly useful for detecting residual solvents. However, this compound, being a polar and relatively high molecular weight compound, may require derivatization to increase its volatility and thermal stability for GC analysis.

Experimental Protocol: GC Purity Determination of this compound (with derivatization)

  • Derivatization: React the phenolic hydroxyl group with a silylating agent (e.g., BSTFA) to form a more volatile trimethylsilyl (TMS) ether.

  • Instrumentation: GC system with a flame ionization detector (FID) and a capillary column suitable for polar compounds (e.g., DB-5ms).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent like dichloromethane.

Data Presentation and Comparison

To illustrate the comparative performance, let's consider a hypothetical batch of this compound analyzed by all three methods.

Parameter qNMR HPLC (Area %) GC (Area %)
Purity (%w/w) 98.7 ± 0.299.299.5
Detected Impurities - Minor aromatic impurity at 7.8 ppm (0.8%)- Residual solvent (Acetone) at 2.1 ppm (0.5%)- Impurity 1 at RRT 0.85 (0.5%)- Impurity 2 at RRT 1.15 (0.3%)- Volatile Impurity 1 at RT 8.2 min (0.3%)- Residual Solvent (Toluene) at RT 4.5 min (0.2%)

Objective Comparison of Methods

Feature Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Absolute quantification based on the number of nuclei.[6]Differential partitioning between mobile and stationary phases.Partitioning between a gaseous mobile phase and a stationary phase.[17]
Reference Standard Requires a certified internal standard of a different structure.[10]Requires a certified reference standard of the analyte for accurate quantification; area percent for estimation.Requires a certified reference standard of the analyte for accurate quantification; area percent for estimation.
Accuracy & Precision High accuracy and precision (RSD < 1%) when optimized.[1]High precision; accuracy depends on the availability of a pure reference standard.[18]High precision; accuracy depends on the availability of a pure reference standard.
Sample Throughput Moderate; longer acquisition times for high precision.High; automated systems can run many samples.High; suitable for automated analysis.
Sample Preparation Simple dissolution and weighing.Can involve filtration and dilution.May require derivatization for non-volatile compounds.
Destructive? Non-destructive; sample can be recovered.[6]Destructive.Destructive.
Information Provided Absolute purity, structural information of analyte and impurities.[4]Retention time, peak area (purity estimation).Retention time, peak area (purity estimation).
Best For Absolute purity determination, analysis of mixtures without specific reference standards.[3]Routine QC, analysis of non-volatile and thermally labile compounds.[16]Analysis of volatile and thermally stable compounds, residual solvents.

Visualizing the Workflow

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Optimized Parameters) transfer->nmr_acq process Phase and Baseline Correction nmr_acq->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity (%w/w) integrate->calculate

Caption: Workflow for qNMR Purity Determination.

Decision Matrix for Method Selection

Method_Selection start Need to Determine Purity of This compound q1 Is an absolute purity value required without a specific analyte standard? start->q1 q2 Are there concerns about non-volatile or thermally labile impurities? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Is the primary concern residual solvents or volatile impurities? q2->q3 No hplc Use HPLC q2->hplc Yes gc Use GC q3->gc Yes complementary Use a combination of methods (e.g., qNMR and GC) q3->complementary No

Caption: Decision tree for selecting a purity analysis method.

Conclusion and Recommendations

For the definitive purity determination of this compound, qNMR stands out as a superior technique for establishing an absolute purity value . Its ability to provide a direct, SI-traceable measurement without the need for a specific certified reference material of the analyte is a significant advantage, particularly in research and development settings where such standards may not be readily available.[6] The non-destructive nature of qNMR also preserves precious material for further analysis.[6]

However, HPLC remains the workhorse for routine quality control due to its high throughput and excellent resolving power for non-volatile impurities.[16] For a comprehensive purity profile, especially when residual solvents are a concern, GC is an indispensable complementary technique .

Ultimately, the choice of method depends on the specific requirements of the analysis. For establishing the purity of a new batch or a reference material, qNMR is the method of choice. For routine in-process controls or release testing where a well-characterized reference standard is available, HPLC is often more practical. A multi-faceted approach, employing qNMR for absolute purity assignment and chromatographic techniques for impurity profiling, provides the most robust and comprehensive characterization of this compound. This ensures the highest level of confidence in the quality of the material and the integrity of the scientific data it generates.

References

Safety Operating Guide

Navigating the Disposal of 3-(Dimethylamino)-4-iodophenol: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile of 3-(Dimethylamino)-4-iodophenol: Understanding the Risks

GHS Hazard Classification:

Based on available data, this compound is classified as Harmful if swallowed (H302) [1].

Potential Hazards Associated with Substituted Phenols:

  • Corrosivity and Irritation: Phenolic compounds can cause severe skin burns and eye damage[2]. Contact may not cause immediate pain, but can lead to significant tissue damage. They are also irritating to the respiratory system[2].

  • Toxicity: Phenols can be toxic and harmful if they come into contact with the skin or are inhaled[2]. Systemic effects on the nervous system and other organs can occur.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life. Therefore, they should never be disposed of down the drain[3][4].

Chemical Incompatibilities:

To prevent dangerous reactions, this compound waste should not be mixed with the following:

  • Strong Oxidizing Agents: (e.g., perchlorates, peroxides, permanganates)[3].

  • Strong Acids: (e.g., hydrochloric, sulfuric, nitric acid)[3].

  • Acid Anhydrides and Acid Chlorides [2].

  • Certain Metals: Phenols can be corrosive to copper, brass, and stainless steel[3].

Hazard CategoryDescriptionPrimary Route of Exposure
Acute Toxicity (Oral) Harmful if swallowed.[1]Ingestion
Skin Corrosion/Irritation Can cause skin irritation and potentially severe burns.[2]Dermal Contact
Eye Damage/Irritation Can cause serious eye irritation and potential damage.[2]Eye Contact
Respiratory Irritation May cause irritation to the respiratory tract.[2]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of substituted phenols, the following PPE is mandatory when handling this compound for disposal:

  • Gloves: Chemical-resistant gloves, such as butyl or Viton, should be worn. Always inspect gloves for integrity before use[3].

  • Eye Protection: Chemical splash goggles are essential to protect against splashes.

  • Lab Coat: A buttoned lab coat should be worn to protect the skin.

  • Ventilation: All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure[5].

Step-by-Step Disposal Protocol for this compound

The disposal of this compound falls under the regulations for halogenated organic waste . The primary method of disposal for this category of chemical waste is incineration at a licensed hazardous waste facility[4][6].

Step 1: Waste Collection

  • Solid Waste:

    • Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, leak-proof, and clearly labeled hazardous waste container[6].

    • Do not mix with non-halogenated waste.

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, it should be collected in a separate, sealed container designated for halogenated organic liquid waste[6].

    • The container must be compatible with the solvent used.

Step 2: Containerization and Labeling

  • Container Selection: Use a container that is in good condition and compatible with the chemical. The original container can be used if it is properly labeled for waste[3].

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials[5].

  • Ensure the container is kept closed except when adding waste.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical through regular trash or by washing it down the sink[3][4].

Spill Management: Preparedness is Key

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

For a small spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don Appropriate PPE: Ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill: Cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent[4].

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with the spill cleanup materials as hazardous waste and arrange for its disposal through your EHS department.

For a large spill:

  • Evacuate the immediate area.

  • Contact your institution's EHS or emergency response team for assistance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste? check_ppe Wearing appropriate PPE? (Gloves, Goggles, Lab Coat) start->check_ppe is_solid Is the waste solid or liquid? collect_solid Collect in a labeled container for 'Solid Halogenated Organic Waste' is_solid->collect_solid Solid collect_liquid Collect in a labeled container for 'Liquid Halogenated Organic Waste' is_solid->collect_liquid Liquid label_container Properly label the waste container? (Name, Hazards, Date) collect_solid->label_container collect_liquid->label_container get_ppe Stop and don appropriate PPE check_ppe->get_ppe No fume_hood Working in a fume hood? check_ppe->fume_hood Yes get_ppe->check_ppe fume_hood->is_solid Yes move_to_hood Move to a certified chemical fume hood fume_hood->move_to_hood No move_to_hood->fume_hood do_label Affix a completed 'Hazardous Waste' label label_container->do_label No store_waste Store the sealed container in a designated Satellite Accumulation Area (SAA) label_container->store_waste Yes do_label->label_container contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_waste->contact_ehs end End: Waste is safely and compliantly managed contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.

References

Personal protective equipment for handling 3-(Dimethylamino)-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-(Dimethylamino)-4-iodophenol

The phenolic structure suggests that this compound may be corrosive and systemically toxic upon absorption.[1][2] Phenol itself can cause severe chemical burns, which may be initially painless due to its anesthetic properties, and can be fatal if absorbed through the skin in sufficient quantities.[1][3] The presence of iodine classifies it as a halogenated organic compound, necessitating specific disposal procedures and awareness of potential thyroid effects upon exposure.[4][5][6] This guide is designed to be a self-validating system, explaining the "why" behind each procedural step to build a culture of safety and deep understanding.

Immediate Hazard Assessment and Engineering Controls

Given the toxicological profile of related phenols and iodo-compounds, all handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8] The work area should be equipped with an immediately accessible eyewash station and safety shower.[8][9] A designated area for the use of this compound should be clearly marked.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Selection of appropriate PPE is critical when handling potentially hazardous materials. The following table outlines the minimum required PPE for handling this compound, with justifications rooted in the known properties of phenolic and halogenated compounds.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a full-face shieldProtects against splashes of the compound, which could cause severe eye damage or blindness, a known hazard of phenols.[1][2][7]
Hand Protection Double-gloving: an inner nitrile glove with an outer, thicker neoprene or butyl rubber gloveNitrile gloves offer splash protection for dilute solutions, but phenols can degrade them.[1][7] An outer, more robust glove like neoprene or butyl rubber is necessary for concentrated solutions or prolonged handling.[1]
Body Protection A fully buttoned, long-sleeved laboratory coat and a chemical-resistant apron (neoprene or butyl rubber)Protects skin from accidental contact. Phenols can be readily absorbed through the skin, leading to systemic toxicity.[1][7]
Footwear Closed-toe, solid-top shoesPrevents exposure from spills.[5][7]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step workflow for the safe handling of this compound.

G cluster_prep Preparation & Gowning cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal P1 Verify fume hood certification P2 Assemble all necessary labware P1->P2 P3 Don all required PPE (See Table) P2->P3 H1 Carefully unpack and inspect container P3->H1 Proceed to handling H2 Weigh or measure the required amount H1->H2 H3 Perform experimental procedure H2->H3 H4 Securely close primary container H3->H4 C1 Decontaminate work surfaces H4->C1 Proceed to cleanup C2 Segregate waste C1->C2 C3 Dispose of PPE C2->C3 C4 Wash hands thoroughly C3->C4

Caption: Workflow for Handling this compound.

Experimental Protocol: Step-by-Step Guidance
  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment (glassware, spatulas, etc.) and place absorbent pads on the work surface to contain minor spills.

    • Don the full PPE as specified in the table above.

  • Handling :

    • When handling the solid, use caution to avoid generating dust.[10]

    • If making a solution, slowly add the compound to the solvent to avoid splashing.

    • Keep the container of this compound closed when not in use.[8]

  • Decontamination and Spill Response :

    • In case of a small spill within the fume hood, use an absorbent material like vermiculite to soak up the substance.[3] Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

    • For skin contact, immediate and rapid decontamination is crucial.[1] Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][11] For phenol exposures, it is often recommended to wipe the area with polyethylene glycol (PEG-300 or PEG-400) before or during water irrigation, if available.[1][3]

    • For eye contact, immediately flush with water at an eyewash station for at least 15 minutes and seek emergency medical attention.[7][10]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper waste disposal is a critical final step in the chemical handling workflow. Due to its iodinated nature, this compound waste must be segregated.

Waste Segregation and Disposal
Waste TypeDisposal ContainerProcedure
Solid Waste Labeled "Halogenated Organic Solid Waste"Includes unused compound and any grossly contaminated items (e.g., weigh boats, absorbent pads).
Liquid Waste Labeled "Halogenated Organic Liquid Waste"Includes all solutions containing the compound. Do not mix with non-halogenated waste.[5]
Contaminated Sharps Sharps ContainerNeedles, scalpels, or other sharps that have come into contact with the compound.
Contaminated PPE Hazardous Waste BagGloves, disposable lab coats, and other PPE should be collected in a designated, sealed bag for hazardous waste pickup.
Empty Containers Varies by institutionThe original container must be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated organic liquid waste.[12] Follow institutional guidelines for the disposal of empty, rinsed chemical containers.[12]

All waste containers must be kept securely closed, properly labeled, and stored in a designated satellite accumulation area until collection by institutional environmental health and safety personnel.[12] Never dispose of this compound or its solutions down the drain.[5]

By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work, ensuring that scientific discovery and personal well-being go hand in hand.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.